molecular formula C31H54N7O19P3S B15547704 3,6-Dihydroxydecanoyl-CoA

3,6-Dihydroxydecanoyl-CoA

Cat. No.: B15547704
M. Wt: 953.8 g/mol
InChI Key: KGBXWRVWKFDCBB-UHFFFAOYSA-N
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Description

3,6-Dihydroxydecanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O19P3S and its molecular weight is 953.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H54N7O19P3S

Molecular Weight

953.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,6-dihydroxydecanethioate

InChI

InChI=1S/C31H54N7O19P3S/c1-4-5-6-18(39)7-8-19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)

InChI Key

KGBXWRVWKFDCBB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative 3,6-Dihydroxydecanoyl-CoA Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dihydroxydecanoyl-CoA is a specialized fatty acid derivative with potential significance in various biological processes and as a precursor for novel biopolymers and pharmaceuticals. While a dedicated biosynthetic pathway for this molecule has not been explicitly elucidated in the literature, this technical guide proposes a plausible enzymatic route based on established principles of fatty acid metabolism and hydroxylation. This document provides a comprehensive overview of the proposed pathway, including the key enzymes, their mechanisms, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the characterization of these enzymes and a logical workflow for the discovery and validation of this and other novel biosynthetic pathways.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is a two-step enzymatic process commencing from the common fatty acid intermediate, decanoyl-CoA.

Step 1: 3-Hydroxylation of Decanoyl-CoA

The initial step involves the formation of 3-hydroxydecanoyl-CoA. This reaction is a fundamental step in the beta-oxidation of fatty acids and is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme stereospecifically introduces a hydroxyl group at the C-3 position of the acyl-CoA chain. The reaction involves the reduction of 3-ketodecanoyl-CoA, which is formed from decanoyl-CoA by acyl-CoA dehydrogenase. Alternatively, in some bacteria, (R)-3-hydroxydecanoyl-CoA is synthesized as a precursor for polyhydroxyalkanoate (PHA) biosynthesis.

Step 2: 6-Hydroxylation of 3-Hydroxydecanoyl-CoA

The second and more specialized step is the regioselective hydroxylation of 3-hydroxydecanoyl-CoA at the C-6 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) or a related fatty acid hydroxylase. These enzymes are known to introduce hydroxyl groups at various positions along the fatty acid chain. The specificity for the C-6 position would be determined by the unique active site geometry of the particular enzyme.

Key Enzymes and Quantitative Data

The successful biosynthesis of this compound is contingent on the activity of two key enzymes. Below is a summary of available quantitative data for homologous enzymes.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Ralstonia eutropha H16 (FadB')Acetoacetyl-CoA (C4)48149[1]
Pig heartAcetoacetyl-CoA (C4)--[2]
Human infant liverLong-chain 3-hydroxyacyl-CoAs--[3]
Human mitochondrial (17β-HSD10)Acetoacetyl-CoA (C4)134 ± 1474 ± 6.8 (kcat s-1)[4]

Table 2: Kinetic and Regioselectivity Data of Fatty Acid Hydroxylases

EnzymeSubstrateKD (µM)Product(s)RegioselectivityReference
Myceliophthora thermophila CYP505A30Dodecanoic acid (C12)-ω-1, ω-2, ω-3 hydroxyω-1 > ω-2 > ω-3[5]
Myceliophthora thermophila CYP505A30Tridecanoic acid (C13)2.7--[5]
CYP152A1 variantsDecanoic acid (C10)-α- and β-hydroxyVariant dependent[6]

Note: The regioselectivity of fatty acid hydroxylation is highly dependent on the specific P450 enzyme. The identification of a C6-specific hydroxylase for 3-hydroxydecanoyl-CoA would be a key discovery.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the proposed this compound biosynthesis pathway.

Heterologous Expression and Purification of Recombinant Enzymes

Protocol 3.1.1: Expression and Purification of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol is adapted from the expression and purification of Caenorhabditis elegans HADH in E. coli.[7]

  • Gene Cloning: The gene encoding the putative HADH is amplified by PCR and cloned into an expression vector (e.g., pET vector with a His-tag or GST-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of IPTG.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication on ice. The cell lysate is then centrifuged to remove cell debris.

  • Affinity Chromatography: The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione for GST-tagged proteins). The column is washed, and the protein is eluted.

  • Ion-Exchange Chromatography: For higher purity, the eluted protein fraction can be subjected to ion-exchange chromatography.

  • Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

Protocol 3.1.2: Expression and Purification of Cytochrome P450 Fatty Acid Hydroxylase

This protocol is a general guideline based on the expression of human CYPs in E. coli.[8][9]

  • N-Terminal Modification and Codon Optimization: The N-terminus of the CYP gene may need to be modified to enhance expression in E. coli. Codon optimization for E. coli is also recommended.

  • Co-expression with Redox Partners: Many P450s require redox partners (e.g., a cytochrome P450 reductase) for activity. Co-expression of the P450 and its redox partner(s) in the same vector or in separate compatible vectors is often necessary.

  • Expression and Purification: The expression and purification steps are similar to those for HADH, with affinity chromatography being a common method. The purification should be performed in the presence of a substrate or inhibitor to stabilize the enzyme.

Enzyme Activity Assays

Protocol 3.2.1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the oxidation of NADH or the reduction of NAD+ at 340 nm.[1][10][11]

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.3), NADH (for the reductive direction) or NAD+ (for the oxidative direction), and the substrate (acetoacetyl-CoA for reduction or 3-hydroxyacyl-CoA for oxidation).

  • Enzyme Addition: The reaction is initiated by the addition of the purified HADH enzyme.

  • Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The enzyme activity is calculated from the linear rate of absorbance change using the molar extinction coefficient of NADH (6220 M-1cm-1).

A coupled assay system with 3-ketoacyl-CoA thiolase can also be used to measure the activity with substrates of different chain lengths.[2]

Protocol 3.2.2: Assay for Cytochrome P450 Fatty Acid Hydroxylation

This assay typically involves incubation of the enzyme with the substrate and cofactors, followed by product extraction and analysis.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, the purified P450 enzyme (and its redox partners), the fatty acid substrate (e.g., 3-hydroxydecanoyl-CoA), and a source of reducing equivalents (e.g., NADPH or an NADPH-regenerating system). In some cases, H2O2 can be used as the oxygen source.[12]

  • Incubation: The reaction is incubated at an optimal temperature with shaking.

  • Reaction Quenching and Product Extraction: The reaction is stopped, and the hydroxylated fatty acid product is extracted with an organic solvent.

  • Product Analysis: The extracted product is analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for identification and quantification.

Mandatory Visualizations

Proposed Biosynthetic Pathway Diagram

This compound Biosynthesis Pathway Decanoyl-CoA Decanoyl-CoA 3-Ketodecanoyl-CoA 3-Ketodecanoyl-CoA Decanoyl-CoA->3-Ketodecanoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA 3-Ketodecanoyl-CoA->3-Hydroxydecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD(P)H) This compound This compound 3-Hydroxydecanoyl-CoA->this compound Fatty Acid Hydroxylase (O2, NAD(P)H) Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acid Hydroxylase (e.g., CYP450) Fatty Acid Hydroxylase (e.g., CYP450)

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

Logical Workflow for Pathway Discovery and Characterization

Pathway Discovery Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Characterization cluster_2 In Vivo Validation Hypothesis Hypothesize Pathway Bioinformatics Bioinformatic Analysis (Gene Mining, Homology Search) Hypothesis->Bioinformatics Candidate_Selection Select Candidate Genes Bioinformatics->Candidate_Selection Cloning Gene Cloning and Expression Vector Construction Candidate_Selection->Cloning Metabolic_Engineering Metabolic Engineering of Host Organism Candidate_Selection->Metabolic_Engineering Expression Heterologous Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Assay Enzyme Activity Assays Purification->Assay Kinetics Determine Kinetic Parameters Assay->Kinetics Product_Detection Detection and Quantification of this compound Metabolic_Engineering->Product_Detection Pathway_Validation Pathway Validation Product_Detection->Pathway_Validation

Caption: A logical workflow for the discovery and characterization of a novel biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway for this compound provides a rational framework for future research in this area. The identification and characterization of a specific 3-hydroxyacyl-CoA C6-hydroxylase is the critical next step in validating this pathway. The experimental protocols and workflow outlined in this guide offer a comprehensive approach for researchers to investigate this and other novel metabolic pathways. The successful elucidation of this pathway could open up new avenues for the biotechnological production of valuable dihydroxy fatty acids for various industrial and therapeutic applications.

References

endogenous role of 3,6-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Endogenous Role of Hydroxylated Medium-Chain Fatty Acyl-CoAs, with a focus on 3,6-Dihydroxydecanoyl-CoA

Preamble: The query for "this compound" points to a specific, yet sparsely documented, metabolic intermediate. Scientific literature extensively details the roles of mono-hydroxylated medium-chain fatty acids (MCFAs), particularly 3-hydroxy-MCFAs, as crucial signaling molecules. However, dihydroxylated MCFAs have been identified as products of a distinct metabolic pathway involving sequential omega- and beta-oxidation. This guide synthesizes the available information, presenting the metabolic context for dihydroxylated species like this compound and detailing the well-characterized signaling functions of their mono-hydroxylated counterparts, which serve as the primary model for understanding the biological activity of this molecular class.

Introduction

Medium-chain fatty acids (MCFAs) and their derivatives are not merely intermediates in cellular energy production but are increasingly recognized as potent signaling molecules. Within this class, hydroxylated acyl-Coenzyme A (acyl-CoA) thioesters represent critical nodes in metabolism and cellular communication. Molecules such as (S)-3-hydroxydecanoyl-CoA are canonical intermediates of mitochondrial beta-oxidation. Concurrently, other species, including dihydroxylated forms like 3,9- and 3,10-dihydroxydecanoic acid, are generated through alternative pathways when primary fatty acid metabolism is altered.[1] This guide explores the endogenous context of these molecules, focusing on their metabolic origins and their significant, well-documented role in activating the G protein-coupled receptor GPR84, a key regulator of inflammation and immunity.

Biosynthesis and Metabolic Pathways

The generation of hydroxylated decanoyl-CoA species occurs via two principal routes: standard beta-oxidation and a combination of omega- and beta-oxidation.

Beta-Oxidation Pathway

The primary pathway for fatty acid degradation is mitochondrial beta-oxidation. In this four-step spiral, a 3-hydroxyacyl-CoA intermediate is formed in the second step. For decanoyl-CoA, this process yields (S)-3-hydroxydecanoyl-CoA.

  • Dehydrogenation: Decanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond and producing FADH₂.

  • Hydration: Enoyl-CoA hydratase adds water across the double bond, forming (S)-3-hydroxydecanoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding 3-ketodecanoyl-CoA and NADH.

  • Thiolysis: Thiolase cleaves 3-ketodecanoyl-CoA to release acetyl-CoA and an eight-carbon acyl-CoA (octanoyl-CoA), which re-enters the cycle.

Omega-Oxidation and Subsequent Beta-Oxidation

An alternative pathway, omega (ω)-oxidation, occurs in the smooth endoplasmic reticulum of the liver and kidneys and becomes significant when beta-oxidation is impaired.[2][3] This pathway can lead to the formation of dihydroxylated fatty acids.

  • ω-Hydroxylation: Cytochrome P450 enzymes introduce a hydroxyl group at the terminal (ω) carbon of a fatty acid (e.g., decanoic acid), forming ω-hydroxydecanoic acid.

  • Oxidation: The ω-hydroxyl group is further oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, forming a dicarboxylic acid (sebacic acid).

  • Activation & Beta-Oxidation: This dicarboxylic acid can then be activated to a CoA thioester and undergo beta-oxidation from either end.

Crucially, studies have shown that 3-hydroxy monocarboxylic acids can undergo ω-oxidation to form 3,ω-dihydroxy fatty acids. These can be subsequently shortened via beta-oxidation, leading to various 3,X-dihydroxy intermediates. For example, 3,10-dihydroxydecanoic and 3,9-dihydroxydecanoic acids have been identified in urine during metabolic stress.[1] This pathway provides a direct precedent for the endogenous formation of molecules like this compound as an intermediate of dicarboxylic acid metabolism.

Biosynthesis_of_Dihydroxydecanoyl_CoA cluster_0 Standard Beta-Oxidation Intermediate cluster_1 Proposed Pathway for Dihydroxy Species Decanoyl-CoA Decanoyl-CoA 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA Decanoyl-CoA->3-Hydroxydecanoyl-CoA Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase 3-Hydroxymonocarboxylic_Acid 3-Hydroxydecanoic Acid Omega_Oxidation ω-Oxidation (Cytochrome P450) 3-Hydroxymonocarboxylic_Acid->Omega_Oxidation Dihydroxy_Acid 3,10-Dihydroxydecanoic Acid Omega_Oxidation->Dihydroxy_Acid Beta_Oxidation_Shortening Beta-Oxidation (2 cycles) Dihydroxy_Acid->Beta_Oxidation_Shortening Target_Molecule This compound (Plausible Intermediate) Beta_Oxidation_Shortening->Target_Molecule

Caption: Proposed metabolic pathways leading to hydroxylated decanoyl-CoA species.

Endogenous Role as a GPR84 Agonist

The most well-defined endogenous role for 3-hydroxy MCFAs is the activation of GPR84, a G protein-coupled receptor primarily expressed on immune cells like neutrophils, monocytes, macrophages, and microglia.[4] While the direct ligands are thought to be medium-chain fatty acids (C9-C14), hydroxylation at the 3-position can enhance potency.[4]

GPR84 Signaling Pathway

GPR84 couples primarily to the Gαi/o family of G proteins.[5] Ligand binding initiates a canonical Gαi signaling cascade:

  • Receptor Activation: 3-hydroxy-MCFAs bind to the orthosteric pocket of GPR84.

  • G Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi subunit.

  • Downstream Effects:

    • The Gαi-GTP subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The released Gβγ dimer can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca²⁺).

    • This signaling cascade is pertussis toxin-sensitive, confirming the involvement of Gαi/o proteins.[5]

This pathway ultimately translates into chemotaxis, cell migration, and modulation of inflammatory responses.

GPR84_Signaling_Pathway ligand 3-Hydroxydecanoyl-CoA receptor GPR84 ligand->receptor binds g_protein Gαiβγ GDP receptor->g_protein activates g_alpha_gtp Gαi GTP g_protein->g_alpha_gtp GTP/GDP exchange g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha_gtp->ac inhibits plc Phospholipase C (PLC) g_beta_gamma->plc activates camp cAMP ↓ ac->camp converts ATP response Pro-inflammatory Responses (e.g., Chemotaxis) camp->response ca2 Ca²⁺ ↑ plc->ca2 IP₃ pathway ca2->response

Caption: GPR84 signaling cascade initiated by 3-hydroxy-MCFA binding.

Physiological and Pathophysiological Roles
  • Inflammation and Immunity: GPR84 activation is strongly pro-inflammatory. Agonists like 3-hydroxy-MCFAs induce potent migration of neutrophils and macrophages and can amplify the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[5] This has implicated GPR84 in the pathogenesis of inflammatory conditions such as non-alcoholic steatohepatitis (NASH) and fibrosis, where myeloid cell infiltration is a key driver.[6]

  • Metabolic Regulation: GPR84 is expressed in brown adipose tissue (BAT), where its activation influences mitochondrial respiration and thermogenic gene expression through modulation of intracellular Ca²⁺ levels.[4] Studies have linked elevated circulating levels of 3-hydroxydecanoate (B1257068) with type 2 diabetes, where it may contribute to low-grade inflammation by promoting neutrophil migration via GPR84.[7]

Quantitative Data

The potency of various MCFAs at the GPR84 receptor has been quantified, revealing a preference for specific chain lengths and hydroxyl modifications. Data for dihydroxylated species is not currently available.

LigandAssay TypeEC₅₀ (μM)Source
Decanoic Acid (C10)cAMP Assay~30[4]
3-Hydroxylauric Acid (3-OH-C12)cAMP Assay24.7[4]
3-Hydroxymyristate (3-OH-C14)IP₃ AccumulationMore potent than Myristate[7]
3-Hydroxyoctanoate (3-OH-C8)IP₃ AccumulationNo agonist activity[7]

Table 1: Potency of selected Medium-Chain Fatty Acids as GPR84 Agonists.

Key Experimental Protocols

The study of hydroxylated acyl-CoAs requires specialized techniques for both quantification and functional characterization.

Quantification by UHPLC-MS/MS

This is the gold standard for accurately measuring endogenous acyl-CoA species.

  • Objective: To quantify the concentration of this compound and related metabolites in biological samples (cells, tissues, plasma).

  • Sample Preparation:

    • Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

    • Homogenize the sample in a cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):methanol:water with internal standards).

    • Centrifuge at high speed at 4°C to pellet protein and debris.

    • Collect the supernatant and dry it under vacuum or nitrogen stream.

    • Reconstitute the dried extract in a suitable solvent for injection.

  • Chromatography (UHPLC):

    • Column: A reversed-phase C18 column is typically used for separating acyl-CoAs based on the hydrophobicity of the fatty acid chain.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

    • Transitions: A specific precursor-to-product ion transition is monitored for each analyte and internal standard to ensure specificity and accurate quantification. For an acyl-CoA, the precursor is often the [M+H]⁺ ion, and a common product ion results from the fragmentation of the CoA moiety (e.g., m/z 428).

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Biological Sample (e.g., Liver Tissue) s2 Homogenization & Metabolite Extraction s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection & Drying s3->s4 s5 Reconstitution s4->s5 a1 UHPLC Separation (Reversed-Phase) s5->a1 a2 ESI Source (Ionization) a1->a2 a3 Mass Spectrometer (SRM/MRM Detection) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (vs. Standard Curve) d1->d2

References

Enzymatic Synthesis of 3,6-Dihydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of 3,6-Dihydroxydecanoyl-CoA, a novel dihydroxylated fatty acyl-CoA with potential applications in drug development and metabolic research. Due to the absence of a single, characterized enzyme capable of this direct synthesis in the current literature, this document outlines a plausible multi-step enzymatic cascade. This guide details the requisite enzymes, substrates, and reaction conditions for each step, supported by adaptable experimental protocols. Furthermore, it addresses the purification and analytical characterization of the final product. The proposed pathway offers a strategic approach for the biocatalytic production of this compound, paving the way for future investigations into its biological functions and therapeutic potential.

Introduction

Hydroxylated fatty acids and their CoA esters are an emerging class of bioactive lipids involved in various physiological processes, including signaling and inflammation. The specific dihydroxylated fatty acyl-CoA, this compound, is not a commonly described metabolite, and its biological role remains to be elucidated. Its unique structure, featuring hydroxyl groups at both the β- and ε-positions, suggests a specialized biosynthetic origin, potentially involving a combination of fatty acid modifying enzymes or a dedicated polyketide synthase pathway. This guide presents a rational, hypothetical enzymatic approach to synthesize this molecule for research purposes.

Proposed Enzymatic Synthesis Pathway

The proposed synthesis of this compound is a three-step enzymatic cascade starting from a readily available precursor, decanoyl-CoA.

Enzymatic_Synthesis_of_3_6_Dihydroxydecanoyl_CoA Decanoyl_CoA Decanoyl-CoA 6_Hydroxydecanoyl_CoA 6-Hydroxydecanoyl-CoA Decanoyl_CoA->6_Hydroxydecanoyl_CoA + O2, NADPH trans_2_Enoyl_6_hydroxydecanoyl_CoA trans-2-Enoyl-6-hydroxydecanoyl-CoA 6_Hydroxydecanoyl_CoA->trans_2_Enoyl_6_hydroxydecanoyl_CoA - 2H+ 3_6_Dihydroxydecanoyl_CoA This compound trans_2_Enoyl_6_hydroxydecanoyl_CoA->3_6_Dihydroxydecanoyl_CoA + H2O P450 Cytochrome P450 Monooxygenase (e.g., P450 BM3) ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase

Figure 1: Proposed enzymatic pathway for the synthesis of this compound.
Step 1: C6-Hydroxylation of Decanoyl-CoA

The initial and most challenging step is the regioselective hydroxylation of the decanoyl-CoA carbon chain at the C6 position. Cytochrome P450 monooxygenases are the most promising candidates for this transformation. Specifically, the well-characterized P450 BM3 from Bacillus megaterium and its engineered variants have demonstrated the ability to hydroxylate fatty acids at various sub-terminal positions.[1][2][3]

Step 2: Dehydrogenation to form a C2-C3 Double Bond

The second step involves the introduction of a double bond between the α- and β-carbons (C2 and C3) of the 6-hydroxydecanoyl-CoA intermediate. This reaction is catalyzed by an acyl-CoA dehydrogenase (ACAD). While the substrate specificity of ACADs for hydroxylated fatty acyl-CoAs is not extensively documented, it is anticipated that a medium-chain specific ACAD could accept this modified substrate.[4]

Step 3: Hydration of the C2-C3 Double Bond

The final step is the hydration of the trans-2-enoyl-6-hydroxydecanoyl-CoA to yield the target molecule, this compound. This reaction is catalyzed by an enoyl-CoA hydratase (ECH), a key enzyme in the β-oxidation pathway.[5][6] ECHs are known to act on a broad range of substrates.[7]

Alternative Synthesis Route: Polyketide Synthase (PKS)

An alternative, more direct route for the synthesis of this compound could involve a Type I Polyketide Synthase (PKS). PKSs are large, multi-domain enzymes that can synthesize complex polyketides, including polyhydroxylated fatty acids, from simple precursors like acetyl-CoA and malonyl-CoA. An engineered or naturally occurring PKS module could potentially be programmed to perform the necessary condensation and reduction steps to generate the dihydroxydecanoyl moiety.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific enzymes and substrates used.

General Experimental Workflow

Experimental_Workflow Start Enzymatic Synthesis Purification Purification of This compound Start->Purification Reaction Quenching Analysis Structural & Quantitative Analysis Purification->Analysis HPLC, SPE End Characterized Product Analysis->End LC-MS/MS, NMR

Figure 2: General experimental workflow for synthesis and analysis.
Protocol for In Vitro Cytochrome P450 Hydroxylation Assay

This protocol is adapted for a typical P450 BM3-catalyzed reaction.

Parameter Description
Enzyme Recombinant Cytochrome P450 BM3 (or engineered variant)
Substrate Decanoyl-CoA (100-500 µM)
Cofactor NADPH (1-2 mM)
Buffer 100 mM Potassium Phosphate (B84403), pH 7.4
Reaction Volume 100 µL - 1 mL
Temperature 25-30°C
Incubation Time 30-60 minutes

Methodology:

  • Prepare a reaction mixture containing buffer, decanoyl-CoA, and P450 enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate for the specified time with gentle shaking.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of 6-Hydroxydecanoyl-CoA by LC-MS/MS.

Protocol for In Vitro Acyl-CoA Dehydrogenase (ACAD) Assay

This protocol utilizes the ETF fluorescence reduction assay.[8]

Parameter Description
Enzyme Recombinant medium-chain Acyl-CoA Dehydrogenase (MCAD)
Substrate 6-Hydroxydecanoyl-CoA (synthesized in Step 1) (10-100 µM)
Electron Acceptor Electron Transfer Flavoprotein (ETF) (1-5 µM)
Buffer 50 mM HEPES, pH 7.6, containing 150 mM KCl
Reaction Volume 100 µL (in a 96-well plate)
Temperature 37°C
Detection Fluorescence (Excitation: ~380 nm, Emission: ~495 nm)

Methodology:

  • The assay should be performed under anaerobic conditions to prevent re-oxidation of reduced ETF by oxygen. This can be achieved using an enzymatic oxygen scavenging system (e.g., glucose oxidase/catalase).

  • In a 96-well plate, add the buffer, ETF, and ACAD enzyme.

  • Initiate the reaction by adding the 6-Hydroxydecanoyl-CoA substrate.

  • Immediately monitor the decrease in ETF fluorescence over time using a plate reader.

  • The rate of fluorescence decrease is proportional to the ACAD activity.

Protocol for In Vitro Enoyl-CoA Hydratase (ECH) Assay

This is a spectrophotometric assay that monitors the disappearance of the enoyl-CoA double bond.

Parameter Description
Enzyme Recombinant Enoyl-CoA Hydratase
Substrate trans-2-Enoyl-6-hydroxydecanoyl-CoA (synthesized in Step 2) (50-100 µM)
Buffer 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD
Reaction Volume 1 mL (in a quartz cuvette)
Temperature 25°C
Detection UV Absorbance at 263 nm

Methodology:

  • Add the buffer and substrate to a quartz cuvette and measure the initial absorbance at 263 nm.

  • Initiate the reaction by adding the ECH enzyme and mix by inversion.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The rate of absorbance decrease is proportional to the ECH activity (molar extinction coefficient for enoyl-CoA is ~6,700 M-1cm-1).

Purification and Characterization

Purification of this compound

The final product can be purified from the reaction mixture using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to capture the acyl-CoA from the quenched reaction mixture. After washing with a low percentage of organic solvent to remove salts and polar impurities, the product can be eluted with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using a reversed-phase C18 HPLC column. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile) can be used to separate this compound from unreacted intermediates and byproducts.

Characterization of this compound
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary method for the detection and quantification of the product. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for high sensitivity and specificity.[9][10] The fragmentation pattern will confirm the presence of the dihydroxydecanoyl moiety and the CoA group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation of the positions of the hydroxyl groups, 1H and 13C NMR spectroscopy of the purified compound is recommended.[11][12]

Quantitative Data Summary

As the enzymatic synthesis of this compound has not been previously reported, specific quantitative data is not available. The following table provides representative kinetic parameters for the enzyme classes involved, which can serve as a benchmark for optimization studies.

Enzyme Class Enzyme Example Typical Substrate Km (µM) kcat (s-1) Reference
Cytochrome P450P450 BM3 (mutant)Indole20002.73[3]
Acyl-CoA DehydrogenaseMedium-Chain ACADOctanoyl-CoA2-1010-20[4]
Enoyl-CoA HydrataseRat Liver ECHCrotonyl-CoA~30~100[6]

Signaling Pathways and Biological Relevance

Currently, there is no published information on the biological role or any associated signaling pathways of this compound. The synthesis of this molecule using the methods described in this guide will be instrumental in enabling future research to uncover its physiological functions. Potential areas of investigation include its role as a signaling molecule, its interaction with nuclear receptors, and its impact on inflammatory pathways.

Conclusion

This technical guide outlines a feasible and scientifically grounded approach for the enzymatic synthesis of this compound. By leveraging the catalytic capabilities of well-characterized enzyme families, this proposed multi-step pathway provides a roadmap for researchers to produce this novel dihydroxylated fatty acyl-CoA. The detailed experimental protocols and analytical methods described herein will facilitate the synthesis, purification, and characterization of this molecule, thereby enabling the exploration of its biological significance and potential therapeutic applications. The successful synthesis of this compound will undoubtedly open new avenues of research in lipid metabolism and signaling.

References

An In-depth Technical Guide to the Cellular Localization of 3,6-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The subcellular localization of metabolic intermediates is critical for understanding their physiological roles and for the development of targeted therapeutics. This technical guide addresses the cellular localization of 3,6-Dihydroxydecanoyl-CoA, a dihydroxylated medium-chain fatty acyl-CoA. It is important to note that, to date, there is no direct experimental literature specifically characterizing the subcellular location of this molecule. Therefore, this document provides a foundational understanding based on established principles of fatty acid metabolism, proposes a putative localization and metabolic context for this compound, and offers detailed experimental protocols for researchers to empirically determine its localization.

Established Cellular Compartmentalization of Fatty Acid Metabolism

The metabolism of fatty acids is a spatially segregated process, primarily occurring in three distinct organelles: mitochondria, peroxisomes, and the endoplasmic reticulum. Each compartment houses a specific set of enzymes and pathways tailored to different types of fatty acid substrates.

  • Mitochondria: The primary site of β-oxidation for short, medium, and long-chain fatty acids, this process is a major source of metabolic energy in the form of ATP.[1][2][3] Fatty acyl-CoAs are broken down in a four-step spiral to produce acetyl-CoA, NADH, and FADH2.[4]

  • Peroxisomes: These organelles are responsible for the α-oxidation of branched-chain fatty acids (like phytanic acid) and the β-oxidation of very-long-chain fatty acids (VLCFAs).[1][5][6] The peroxisomal β-oxidation pathway shortens VLCFAs to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation.[6][7]

  • Endoplasmic Reticulum (ER): The ER is the location of ω-oxidation, an alternative pathway that becomes significant when β-oxidation is impaired.[1][8][9] This pathway involves the hydroxylation of the terminal (omega) carbon of the fatty acid, a reaction catalyzed by cytochrome P450 enzymes.[8][10][11] This process increases the water solubility of fatty acids, preparing them for excretion.[1]

Major Fatty Acid Oxidation Pathways and Their Cellular Locations cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome cluster_ER Endoplasmic Reticulum Mito Mitochondrial Matrix AcetylCoA Acetyl-CoA Mito->AcetylCoA To Krebs Cycle Pero Peroxisome MCFA Medium-Chain Fatty Acyl-CoA Pero->MCFA Shortened Acyl-CoA ER ER Membrane Dicarboxylic_Acid Dicarboxylic Acid ER->Dicarboxylic_Acid Excretion LCFA Long-Chain Fatty Acyl-CoA LCFA->Mito β-Oxidation LCFA->ER ω-Oxidation VLCFA Very-Long-Chain Fatty Acyl-CoA VLCFA->Pero β-Oxidation BCFA Branched-Chain Fatty Acyl-CoA BCFA->Pero α-Oxidation MCFA->Mito β-Oxidation

Fig. 1: Cellular locations of major fatty acid oxidation pathways.

Putative Cellular Localization and Metabolic Role of this compound

Given the absence of direct evidence, the structure of this compound provides clues to its potential metabolic origin and cellular location.

  • Structural Analysis: The molecule is a 10-carbon (decanoyl) chain with a Coenzyme A thioester. It possesses two hydroxyl groups, one at the C3 (beta) position and another at the C6 position.

    • The 3-hydroxy group is a canonical intermediate in the β-oxidation pathway.[12]

    • The 6-hydroxy group is not a standard intermediate of β- or α-oxidation. Its presence suggests the action of a hydroxylase enzyme on the fatty acyl chain.

  • Hypothesized Metabolic Pathway: A plausible hypothesis is that this compound is an intermediate in a modified fatty acid oxidation or detoxification pathway. Its formation could involve:

    • Initial rounds of β-oxidation of a longer-chain fatty acid.

    • Hydroxylation at the C6 position of a decanoyl-CoA or a longer precursor. This type of reaction is characteristic of cytochrome P450 monooxygenases, which are abundant in the endoplasmic reticulum and involved in ω-oxidation.[10]

    • Subsequent hydration of a double bond during a β-oxidation cycle, leading to the 3-hydroxy group.

  • Putative Localization: Based on this hypothesis, the endoplasmic reticulum is a strong candidate for the site of the C6-hydroxylation event. The subsequent β-oxidation steps could potentially occur in the peroxisomes or mitochondria . Peroxisomes are known to handle modified fatty acids, making them a likely location for the further metabolism of this dihydroxy intermediate.

Hypothetical Pathway for this compound Formation Decanoyl_CoA Decanoyl-CoA Hydroxylation Hydroxylation (e.g., Cytochrome P450) Decanoyl_CoA->Hydroxylation In Endoplasmic Reticulum? Six_OH_Decanoyl_CoA 6-Hydroxydecanoyl-CoA Hydroxylation->Six_OH_Decanoyl_CoA Beta_Ox_Step1 Acyl-CoA Dehydrogenase Six_OH_Decanoyl_CoA->Beta_Ox_Step1 In Peroxisome/Mitochondrion? Enoyl_CoA 6-Hydroxy-trans-Δ2-enoyl-CoA Beta_Ox_Step1->Enoyl_CoA Beta_Ox_Step2 Enoyl-CoA Hydratase Enoyl_CoA->Beta_Ox_Step2 Three_Six_DiOH_Decanoyl_CoA This compound Beta_Ox_Step2->Three_Six_DiOH_Decanoyl_CoA

Fig. 2: A potential metabolic route for the synthesis of this compound.

Experimental Protocols for Determining Subcellular Localization

To empirically determine the cellular location of this compound, a combination of subcellular fractionation and advanced mass spectrometry techniques is required.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol separates major organelles based on their size and density.

  • Cell/Tissue Homogenization:

    • Harvest cells or finely mince tissue and wash with ice-cold PBS.

    • Resuspend the pellet in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease and phosphatase inhibitors).

    • Homogenize using a Dounce homogenizer with a loose-fitting pestle on ice. The number of strokes should be optimized to maximize cell lysis while leaving organelles intact.[13]

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells. The supernatant is the post-nuclear supernatant (PNS).

    • Transfer the PNS to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondrial fraction.[13] The supernatant is the post-mitochondrial supernatant.

    • Transfer the post-mitochondrial supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

  • Fraction Purity Assessment:

    • Analyze aliquots of each fraction by Western blotting using antibodies against marker proteins for each organelle (e.g., Histone H3 for nucleus, Cytochrome C for mitochondria, Calnexin for ER, and GAPDH for cytosol).

Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol allows for the sensitive and specific quantification of acyl-CoAs in the isolated fractions.

  • Metabolite Extraction:

    • To each subcellular fraction, add a cold extraction solvent (e.g., 80% methanol).

    • For absolute quantification, spike in a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) prior to extraction.[14][15] The SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation) method is a rigorous approach where labeled cells are used as internal standards before fractionation begins.[14][15][16][17]

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet debris.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol (B129727) in water).

    • Analyze using a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Use a reverse-phase C18 column for separation.

    • Develop a Multiple Reaction Monitoring (MRM) method for the specific parent-to-fragment ion transition of this compound to ensure specific detection and quantification.

    • Quantify the amount of this compound in each fraction relative to the internal standard and normalize to the total protein content of that fraction.

Protocol 3: Visualization by Mass Spectrometry Imaging (MSI)

MSI can provide spatial information on the distribution of lipids and metabolites within tissue sections, complementing fractionation studies.[18][19]

  • Sample Preparation:

    • Rapidly freeze fresh tissue in liquid nitrogen.

    • Section the frozen tissue using a cryostat (10-20 µm thickness) and mount the sections onto conductive slides.[20]

  • Matrix Application (for MALDI-MSI):

    • Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) uniformly over the tissue section using a sprayer or sublimation device.[20]

  • Data Acquisition:

    • Acquire mass spectra across a defined grid on the tissue surface using a MALDI or DESI imaging mass spectrometer.[18][21]

  • Image Generation:

    • Generate ion intensity maps for the m/z corresponding to this compound.

    • Correlate these maps with histological images of the same tissue section to link its distribution to specific cell types or subcellular regions.

Experimental Workflow for Subcellular Localization cluster_Fractionation Protocol 1: Subcellular Fractionation cluster_LCMS Protocol 2: LC-MS/MS Analysis cluster_MSI Protocol 3: Mass Spectrometry Imaging Start Cell/Tissue Sample Homogenization Homogenization Start->Homogenization Cryosection Cryosectioning Start->Cryosection Centrifugation1 Centrifugation (Low Speed) Homogenization->Centrifugation1 Centrifugation2 Centrifugation (Medium Speed) Centrifugation1->Centrifugation2 Nuclei Nuclear Fraction Centrifugation1->Nuclei Centrifugation3 Centrifugation (High Speed) Centrifugation2->Centrifugation3 Mito Mitochondrial Fraction Centrifugation2->Mito Micro Microsomal (ER) Fraction Centrifugation3->Micro Cyto Cytosolic Fraction Centrifugation3->Cyto Extraction Acyl-CoA Extraction Nuclei->Extraction Mito->Extraction Micro->Extraction Cyto->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Quant_Data Quantitative Data LCMS->Quant_Data MSI_Acquisition MSI Data Acquisition Cryosection->MSI_Acquisition Spatial_Map Spatial Distribution Map MSI_Acquisition->Spatial_Map

Fig. 3: Workflow for the determination of the subcellular localization of acyl-CoAs.

Data Presentation

Quantitative data from the subcellular fractionation and LC-MS/MS experiments should be summarized in a table for clear comparison. The data would represent the concentration of this compound in each fraction, normalized to the protein content.

Subcellular FractionMarker ProteinMarker Protein Enrichment (Fold Change vs. Homogenate)This compound (pmol/mg protein)
Homogenate-1.0Hypothetical Value: 5.2 ± 0.8
NuclearHistone H3e.g., 8.5Hypothetical Value: < LOD
MitochondrialCytochrome Ce.g., 9.2Hypothetical Value: 1.5 ± 0.3
Microsomal (ER)Calnexine.g., 10.1Hypothetical Value: 25.8 ± 3.1
CytosolicGAPDHe.g., 1.2Hypothetical Value: 0.9 ± 0.2
LOD: Limit of Detection. Values are presented as mean ± standard deviation from n=3 biological replicates.

Conclusion

While the precise cellular localization of this compound remains to be experimentally determined, its structure strongly suggests an involvement in fatty acid metabolic pathways that may span multiple organelles, particularly the endoplasmic reticulum and peroxisomes. This technical guide provides a robust theoretical framework and detailed experimental protocols that will enable researchers to elucidate the subcellular distribution of this and other novel acyl-CoA species. Such knowledge is fundamental for mapping metabolic networks and identifying new targets for therapeutic intervention in metabolic diseases.

References

The Biological Significance of Dihydroxy Fatty Acids and their Acyl-CoA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxy fatty acids (DHFAs), particularly those derived from the cytochrome P450 (CYP) epoxygenase pathway, are emerging as critical lipid mediators in a range of physiological and pathological processes. Once considered merely less active metabolites of their precursor epoxides, recent evidence has implicated specific DHFAs, such as dihydroxyeicosatrienoic acids (DHETs or diHETrEs), in neurodevelopment, neuroinflammation, and metabolic signaling. This technical guide provides a comprehensive overview of the biological significance of DHFAs, detailing their biosynthesis, metabolic fate, and involvement in key signaling pathways. We present quantitative data on their levels in biological systems, detailed experimental protocols for their analysis, and visual representations of their functional roles to serve as a resource for researchers and drug development professionals exploring this dynamic class of lipid molecules.

Introduction

Fatty acids and their derivatives are not only fundamental components of cellular structures and energy reservoirs but also potent signaling molecules that regulate a vast array of cellular functions. Among these, the oxidized fatty acids, a diverse group of molecules generated through enzymatic and non-enzymatic pathways, have garnered significant attention for their roles in inflammation, cardiovascular function, and neurological health. This guide focuses on a specific subclass: dihydroxy fatty acids, with a primary emphasis on those produced via the sequential action of CYP epoxygenases and soluble epoxide hydrolase (sEH).

While their precursor molecules, the epoxyeicosatrienoic acids (EETs), have been extensively studied for their generally protective effects, the corresponding diols were often dismissed as inactive breakdown products. However, groundbreaking research has begun to unravel the distinct and significant biological activities of DHFAs themselves. Most notably, compelling evidence has linked specific DHFA isomers to the pathophysiology of Autism Spectrum Disorder (ASD) and mechanisms of neurodegeneration, shifting the paradigm and opening new avenues for therapeutic intervention.

To understand their function, it is crucial to consider their entire lifecycle, from biosynthesis to their ultimate metabolic fate, which includes activation to their corresponding acyl-CoA esters. This activation, catalyzed by acyl-CoA synthetases, is a critical step that primes fatty acids for participation in various metabolic pathways, including incorporation into complex lipids or catabolism. Although the specific roles of dihydroxy fatty acyl-CoAs as distinct signaling entities are still an area of active investigation, their formation is an integral part of the overall biological impact of DHFAs.

This document serves as an in-depth technical resource, consolidating current knowledge on the biosynthesis, signaling functions, and analytical methodologies related to dihydroxy fatty acids and their acyl-CoA derivatives.

Biosynthesis and Metabolism of Dihydroxy Fatty Acids

The primary pathway for the endogenous production of the most well-studied DHFAs, such as DHETs, begins with the polyunsaturated fatty acid arachidonic acid.

The Cytochrome P450/Soluble Epoxide Hydrolase Pathway
  • Epoxidation of Arachidonic Acid: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, metabolize arachidonic acid to form four regioisomers of epoxyeicosatrienoic acid (EET): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. This reaction introduces an epoxide group across one of the double bonds of the fatty acid.

  • Hydrolysis by Soluble Epoxide Hydrolase (sEH): The EETs are then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding vicinal diols, the dihydroxyeicosatrienoic acids (DHETs).[1] For example, 11,12-EET is converted to 11,12-DHET. This conversion is a key regulatory point, as it generally transforms the more biologically active EETs into what were thought to be less active DHETs.[1]

G cluster_AA_EETs cluster_EETs_DHETs AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) AA->EETs Epoxidation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (5,6-DHET, 8,9-DHET, 11,12-DHET, 14,15-DHET) EETs->DHETs Hydrolysis CYP Cytochrome P450 Epoxygenases (CYP2C, CYP2J) sEH Soluble Epoxide Hydrolase (sEH)

Figure 1. Biosynthesis of DHETs from Arachidonic Acid.

Activation to Dihydroxy Fatty Acyl-CoAs

For DHFAs to be metabolized, they must first be "activated" by being converted into their corresponding acyl-CoA thioesters. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).

The activation reaction proceeds in two steps:

  • Adenylation: The carboxylate of the dihydroxy fatty acid reacts with ATP to form a dihydroxy fatty acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The sulfhydryl group of coenzyme A (CoA) attacks the acyl-adenylate, forming the dihydroxy fatty acyl-CoA and releasing AMP.

While it is a fundamental step, the specific ACS isoforms responsible for the activation of various DHFAs and the downstream regulatory roles of these specific acyl-CoA species are not yet fully characterized.

G cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification DHFA Dihydroxy Fatty Acid (e.g., DHET) DHFA_AMP DHFA-AMP (Intermediate) DHFA->DHFA_AMP DHFA_CoA Dihydroxy Fatty Acyl-CoA DHFA_AMP->DHFA_CoA PPi PPi DHFA_AMP->PPi AMP AMP DHFA_CoA->AMP ATP ATP ATP->DHFA_AMP CoA CoA-SH CoA->DHFA_CoA ACS Acyl-CoA Synthetase (ACS) ACS->DHFA_AMP ACS->DHFA_CoA

Figure 2. Activation of Dihydroxy Fatty Acids to Acyl-CoA Esters.

Biological Functions and Signaling Pathways

Recent studies have begun to attribute specific signaling roles to DHETs, moving beyond their former classification as inactive metabolites.

Neurodevelopment and Autism Spectrum Disorder (ASD)

A landmark prospective cohort study identified a significant association between the levels of specific arachidonic acid-derived diols in neonatal cord blood and the later development of ASD symptoms.[2][3]

  • High levels of 11,12-diHETrE were found to significantly impact ASD symptom severity and were associated with greater impairment in the social affect domain.[2][4][5]

  • Low levels of 8,9-diHETrE were associated with more repetitive and restrictive behaviors.[2][4][5]

These findings suggest that the balance of different DHFA isomers during the fetal period may play a crucial role in the neurodevelopmental trajectory of children.[5] The association was noted to be particularly specific in girls.[2]

Neuroinflammation and Neurodegeneration

The role of lipid peroxidation in a form of iron-dependent programmed cell death known as ferroptosis has become an area of intense research in the context of neurodegeneration. Recent evidence suggests that certain DHFAs can drive this process.

A study using the PUFA dihomo-γ-linolenic acid (DGLA) demonstrated that its conversion to dihydroxyeicosadienoic acid (DHED) via the CYP-sEH pathway induces ferroptosis-mediated neurodegeneration, particularly in dopaminergic neurons.[6][7] This positions sEH as a potential regulatory node and therapeutic target in ferroptosis-mediated diseases.

The inflammatory process in the brain, or neuroinflammation, involves the activation of glial cells like microglia, which release a cascade of pro-inflammatory factors. While the direct role of DHETs in modulating microglial activation is still being fully elucidated, their precursor pathway is deeply intertwined with inflammatory signaling. Inhibiting sEH, which increases the levels of EETs at the expense of DHETs, has been shown to have anti-inflammatory effects, suggesting a pro-inflammatory or less anti-inflammatory role for the resulting DHETs in some contexts.

G cluster_DGLA_EED cluster_EED_DHED DGLA DGLA (Polyunsaturated Fatty Acid) EED Epoxyeicosadienoic Acid (EED) DGLA->EED Epoxidation DHED Dihydroxyeicosadienoic Acid (DHED) EED->DHED Hydrolysis Peroxidation Lipid Peroxidation DHED->Peroxidation Induces Ferroptosis Ferroptosis-Mediated Neurodegeneration Peroxidation->Ferroptosis Leads to CYP CYP450 sEH sEH

Figure 3. Proposed Pathway of DHED-Induced Ferroptosis.

Insulin (B600854) Signaling

The CYP epoxygenase pathway has been implicated in the regulation of glucose and lipid metabolism. While much of the focus has been on the insulin-sensitizing effects of EETs, the role of DHETs is less clear and appears to be context-dependent. Elevated levels of free fatty acids are generally associated with insulin resistance, and since DHETs are fatty acids, their accumulation could potentially contribute to metabolic dysregulation. However, the direct effects of specific DHET isomers on the insulin signaling cascade require further investigation. Some studies suggest that the accumulation of certain lipids can lead to the activation of protein kinase C (PKC) isoforms that inhibit insulin signaling by phosphorylating insulin receptor substrates (IRS) at inhibitory sites.[8]

Quantitative Data

The concentration of DHFAs in biological fluids and tissues is a critical parameter for understanding their physiological and pathological roles. Recent advances in mass spectrometry have enabled their sensitive and specific quantification.

AnalyteMatrixPopulation/ConditionMean Concentration (pg/mL)Standard Deviation (pg/mL)Reference
Total diHETrE Umbilical Cord BloodGeneral Neonatal Cohort (n=200)3,445.7955.2[9]
8,9-diHETrE Umbilical Cord BloodGeneral Neonatal Cohort (n=200)Not specifiedNot specified
11,12-diHETrE Umbilical Cord BloodGeneral Neonatal Cohort (n=200)Not specifiedNot specified
14,15-diHETrE Umbilical Cord BloodGeneral Neonatal Cohort (n=200)Not specifiedNot specified
Total EET Umbilical Cord BloodGeneral Neonatal Cohort (n=200)518.3464.5[9]

Note: The referenced study found significant associations between specific diHETrE isomers and ASD symptoms but did not report the mean concentrations for each individual isomer in the overall cohort, instead focusing on the statistical significance of their association with clinical scores.

Experimental Protocols

Accurate measurement of DHFAs and the activity of related enzymes is crucial for research in this field. Below are summaries of widely used methodologies.

Quantification of DHETs in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DHFAs.

Objective: To extract and quantify DHET regioisomers from plasma.

Workflow Summary:

  • Sample Preparation: Spike plasma samples with deuterated internal standards (e.g., d11-DHETs) to correct for extraction losses and matrix effects.

  • Lipid Extraction: Perform a liquid-liquid extraction, often using a modified Bligh and Dyer method with a solvent system like chloroform/methanol, to isolate lipids from the aqueous plasma matrix.[10]

  • Saponification: To measure total DHETs (both free and esterified), hydrolyze the lipid extract with a base (e.g., potassium hydroxide) to release DHETs from complex lipids like phospholipids (B1166683) and triglycerides.[10]

  • Purification: Perform a second liquid-liquid extraction or use solid-phase extraction (SPE) with a C18 cartridge to purify and concentrate the analytes.[11]

  • LC Separation: Inject the purified extract onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid) to separate the different DHET regioisomers.[12]

  • MS/MS Detection: Analyze the column effluent using a triple quadrupole mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the deprotonated DHET molecule, [M-H]⁻) to a specific product ion generated by collision-induced dissociation. Quantification is achieved by comparing the peak area of the endogenous analyte to that of the known amount of added internal standard.[10][12]

G Start Plasma Sample Spike Spike with Internal Standards (d-DHETs) Start->Spike Extract1 Liquid-Liquid Extraction (e.g., Bligh & Dyer) Spike->Extract1 Saponify Saponification (Hydrolysis) (Optional, for total DHETs) Extract1->Saponify Purify Purification (SPE or LLE) Saponify->Purify LC Reverse-Phase LC (C18 Column) Purify->LC MS Tandem Mass Spectrometry (MRM, Negative Ion Mode) LC->MS End Quantification MS->End

Figure 4. LC-MS/MS Workflow for DHET Quantification.

Measurement of Soluble Epoxide Hydrolase (sEH) Activity

Assaying the activity of sEH is key to understanding the metabolic flux through the epoxygenase pathway. Fluorometric assays are commonly used for high-throughput screening of sEH inhibitors.

Objective: To measure sEH activity in a cell lysate or purified enzyme preparation.

Principle: A non-fluorescent epoxide substrate is hydrolyzed by sEH to a diol product. In a coupled reaction, the diol is oxidized by a dehydrogenase, leading to the reduction of NAD⁺ to NADH. The resulting NADH is then used by a diaphorase to convert a non-fluorescent probe into a highly fluorescent product, which can be measured. A more direct method uses a substrate that, upon hydrolysis by sEH, releases a fluorescent molecule.

Fluorometric Assay Protocol Summary (using a direct release substrate):

  • Reagent Preparation:

    • sEH Assay Buffer: Prepare a suitable buffer (e.g., sodium phosphate, pH 7.4).

    • Enzyme Preparation: Prepare cell/tissue lysates or use purified recombinant sEH. Keep on ice.

    • Substrate Solution: Dilute a stock solution of the fluorogenic sEH substrate (e.g., PHOME, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) in assay buffer. Protect from light.

    • Controls: Prepare wells for "Enzyme Control" (with active enzyme), "Background Control" (no enzyme), and "Inhibitor Control" (enzyme plus a known sEH inhibitor like NCND).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the enzyme preparation to the "Enzyme Control" and "Inhibitor Control" wells.

    • Add the known inhibitor to the "Inhibitor Control" wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the diluted substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm or 362/460 nm, depending on the substrate).[13][14]

  • Calculation:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the "Background Control" from all other rates.

    • The sEH activity is proportional to the background-subtracted rate of fluorescence increase. For inhibitor screening, compare the rate in the presence of the test compound to the "Enzyme Control" rate.[13]

Conclusion and Future Directions

The study of dihydroxy fatty acids, particularly DHETs, has evolved from a niche area of lipid metabolism to a field with significant implications for neuroscience, immunology, and metabolic disease. The discovery of their association with ASD and their role in promoting ferroptotic neurodegeneration underscores the importance of looking beyond precursor molecules to understand the full spectrum of biological activity within a metabolic pathway. The activation of these DHFAs to their acyl-CoA esters is a critical, albeit understudied, aspect of their biology that warrants further investigation. The specific roles of dihydroxy fatty acyl-CoAs in metabolic channeling, protein acylation, and gene regulation remain largely unknown and represent a fertile ground for future research.

For drug development professionals, the cytochrome P450/soluble epoxide hydrolase pathway presents a wealth of targets. While sEH inhibition has been a major focus for preserving the beneficial effects of EETs, the emerging, distinct roles of DHETs suggest that a more nuanced approach may be required. Modulating specific CYP epoxygenases or even targeting the downstream pathways affected by individual DHET isomers could offer novel therapeutic strategies for neurodevelopmental disorders, neurodegenerative diseases, and inflammatory conditions. The continued development of sophisticated analytical techniques and targeted molecular probes will be essential to fully unravel the complex and vital biological significance of dihydroxy fatty acids and their acyl-CoA derivatives.

References

The Structural Elucidation of 3,6-Dihydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of 3,6-dihydroxydecanoyl-CoA, a novel dihydroxylated fatty acyl-coenzyme A thioester. Given the crucial role of acyl-CoAs in numerous metabolic pathways, including fatty acid metabolism and polyketide biosynthesis, the precise determination of their molecular structure is a prerequisite for understanding their biological function and for the development of targeted therapeutics.

This document outlines a multi-faceted approach, combining chemical synthesis, chromatographic separation, and spectroscopic analysis to unambiguously determine the chemical structure of this compound. The protocols and data presented herein are based on established analytical techniques for similar polar metabolites and serve as a robust framework for the characterization of novel acyl-CoA species.

Proposed Synthetic Pathway and Purification

The synthesis of this compound is a critical first step in its structural elucidation, providing the necessary quantity of pure material for spectroscopic analysis. A plausible chemoenzymatic approach is proposed, leveraging the specificity of enzymes to achieve the desired stereochemistry, which is often a significant challenge in purely chemical syntheses.

Experimental Protocol: Chemoenzymatic Synthesis

The proposed synthesis involves a multi-step process beginning with a protected form of a 10-carbon dicarboxylic acid, which is then elaborated to introduce the two hydroxyl groups at the C3 and C6 positions. The final step involves the activation of the carboxylic acid to its coenzyme A thioester.

Materials:

  • Starting material: Adipic acid monomethyl ester

  • Reagents for chemical synthesis: (List of standard organic chemistry reagents and solvents)

  • Enzymes: A specific reductase for stereoselective reduction of a keto group.

  • Coenzyme A (free acid)

  • ATP

  • Acyl-CoA synthetase

Procedure:

  • Chain Elongation and Functionalization: The starting adipic acid monomethyl ester will be subjected to a series of chain elongation reactions (e.g., using malonic ester synthesis) to build the 10-carbon backbone. Functional group manipulations will be performed to introduce keto groups at the C3 and C6 positions.

  • Stereoselective Reduction: The diketo-decanoic acid precursor will be treated with a stereospecific reductase to yield the desired (3R, 6R) or other stereoisomer of 3,6-dihydroxydecanoic acid. The choice of reductase is critical for controlling the stereochemistry of the hydroxyl groups.

  • Purification of 3,6-Dihydroxydecanoic Acid: The resulting dihydroxy acid will be purified using flash column chromatography on silica (B1680970) gel.

  • Activation to the CoA Thioester: The purified 3,6-dihydroxydecanoic acid will be converted to its CoA thioester using an acyl-CoA synthetase in the presence of CoA and ATP.

  • Purification of this compound: The final product will be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic and Spectroscopic Analysis

The structural confirmation of the synthesized this compound relies on a combination of liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural mapping.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Column: A C18 reversed-phase column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Ionization Mode: Positive electrospray ionization (ESI+).

Procedure:

  • The purified this compound is dissolved in the mobile phase A.

  • The sample is injected onto the LC-MS/MS system.

  • A full scan MS analysis is performed to determine the mass of the molecular ion [M+H]+.

  • A product ion scan (MS/MS) of the parent ion is performed to generate a fragmentation pattern. Collision-induced dissociation (CID) is used to induce fragmentation.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: D₂O.

Procedure:

  • The lyophilized this compound is dissolved in D₂O.

  • ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are acquired.

  • 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to establish connectivity between protons and carbons.

Data Presentation and Interpretation

The data obtained from the analytical techniques described above are summarized and interpreted to confirm the structure of this compound.

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺956.2Protonated molecular ion
[M-507+H]⁺449.2Fragment resulting from the neutral loss of the 3'-phospho-ADP moiety, characteristic of acyl-CoAs.[1]
Other diagnostic ionsVariesFragments resulting from cleavage of the acyl chain, which can help to locate the hydroxyl groups.

The fragmentation pattern in MS/MS is crucial for pinpointing the locations of the hydroxyl groups. Cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups will produce characteristic fragment ions.

NMR Spectroscopy Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Acyl Chain of this compound in D₂O

Carbon PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
1 (C=O)~175--
2~45~2.5t
3~68~4.0m
4~38~1.5m
5~25~1.4m
6~70~3.8m
7~35~1.3m
8~28~1.2m
9~22~1.1m
10~14~0.8t

Note: These are predicted values based on known chemical shifts of similar functional groups and may vary slightly in the actual spectrum.

The ³¹P NMR spectrum is expected to show two distinct signals corresponding to the two phosphate (B84403) groups in the coenzyme A moiety.

Visualizing the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a directed graph, highlighting the key experimental stages and their dependencies.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Structure Confirmation start Starting Material (Adipic acid monomethyl ester) chemsynth Chemical Synthesis (Chain Elongation & Functionalization) start->chemsynth enzsynth Enzymatic Reduction (Stereoselective) chemsynth->enzsynth purify_acid Purification (Dihydroxydecanoic Acid) enzsynth->purify_acid coa_ligation CoA Ligation (Acyl-CoA Synthetase) purify_acid->coa_ligation purify_coa Final Purification (RP-HPLC) coa_ligation->purify_coa lcms LC-MS/MS Analysis purify_coa->lcms nmr NMR Spectroscopy (1H, 13C, 31P, 2D) purify_coa->nmr ms_data Mass & Fragmentation (Molecular Weight, -OH positions) lcms->ms_data nmr_data Chemical Shifts & Connectivity (Acyl Chain Structure) nmr->nmr_data final_structure Final Structure Confirmation (this compound) ms_data->final_structure nmr_data->final_structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Signaling Pathways and Biological Relevance

While the specific biological roles of this compound are yet to be fully elucidated, its structure suggests potential involvement in fatty acid metabolism or as an intermediate in the biosynthesis of secondary metabolites. The diagram below illustrates a hypothetical integration of this molecule into a known metabolic pathway.

Metabolic_Pathway_Integration decanoyl_coa Decanoyl-CoA hydroxylation1 Hydroxylation (P450 monooxygenase) decanoyl_coa->hydroxylation1 hydroxydecanoyl_coa 6-Hydroxydecanoyl-CoA hydroxylation1->hydroxydecanoyl_coa hydroxylation2 Hydroxylation (Dehydrogenase/Hydratase) hydroxydecanoyl_coa->hydroxylation2 target_molecule This compound hydroxylation2->target_molecule downstream Downstream Metabolism (e.g., Polyketide Synthesis) target_molecule->downstream

Caption: Hypothetical biosynthetic pathway for this compound.

Conclusion

The structural elucidation of novel metabolites such as this compound is a challenging yet essential task in modern biochemical and pharmaceutical research. The integrated approach presented in this guide, combining targeted synthesis with advanced analytical techniques, provides a clear and effective pathway for the unambiguous determination of its chemical structure. The detailed protocols and expected data serve as a valuable resource for researchers working on the characterization of acyl-CoA thioesters and other complex natural products. The confirmation of this structure will pave the way for future investigations into its biological function and potential as a therapeutic target or biomarker.

References

Predicting the Function of Novel Acyl-CoA Thioesters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA thioesters are central metabolites in cellular metabolism, serving as activated intermediates in a vast array of biosynthetic and catabolic pathways. Beyond their canonical roles in fatty acid metabolism, these molecules are increasingly recognized as critical signaling molecules that modulate protein function and gene expression. The enzymes that hydrolyze acyl-CoA thioesters, acyl-CoA thioesterases (ACOTs), play a crucial role in regulating the intracellular pools of acyl-CoAs and their derivatives, thereby influencing cellular physiology and pathophysiology. Consequently, the functional characterization of novel acyl-CoA thioesters and their associated enzymes is of paramount importance for understanding metabolic regulation and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the experimental and computational methodologies for predicting and elucidating the function of novel acyl-CoA thioesters. We present detailed protocols for key experimental techniques, a summary of quantitative data for characterized enzymes, and a guide to computational tools for functional prediction. Furthermore, we illustrate the intricate roles of acyl-CoA thioesters in cellular signaling pathways and provide workflows to guide researchers in this exciting field.

Introduction: The Multifaceted Roles of Acyl-CoA Thioesters

Acyl-CoA thioesters are a diverse class of molecules characterized by a thioester bond between a fatty acid and coenzyme A (CoA). This high-energy bond makes them ideal donors of acyl groups for a variety of biochemical reactions. Their functions can be broadly categorized into metabolic and signaling roles.

Metabolic Roles:

  • Fatty Acid Metabolism: Acyl-CoAs are central intermediates in both the synthesis (lipogenesis) and degradation (β-oxidation) of fatty acids.[1][2]

  • Energy Production: The breakdown of fatty acyl-CoAs through β-oxidation generates acetyl-CoA, which enters the citric acid cycle to produce ATP.

  • Biosynthesis of Complex Lipids: Acyl-CoAs are precursors for the synthesis of triglycerides, phospholipids, and other complex lipids that are essential components of cellular membranes and energy storage depots.[3]

Signaling Roles:

  • Allosteric Regulation: Long-chain acyl-CoA esters can act as allosteric regulators of key metabolic enzymes, such as acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis.[4][5][6]

  • Transcriptional Regulation: Acyl-CoAs can influence the activity of transcription factors, thereby modulating gene expression programs related to lipid metabolism. For example, they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[1]

  • Protein Acylation: The acyl moiety of acyl-CoAs can be covalently attached to proteins, a post-translational modification that can alter protein localization, stability, and function.

Given their diverse and critical roles, the identification and functional characterization of novel acyl-CoA thioesters and the enzymes that regulate their levels are of significant interest in both basic research and drug development.

Predicting Function: A Multi-pronged Approach

The functional prediction of a novel acyl-CoA thioester is intrinsically linked to the characterization of the enzyme(s) that synthesize and hydrolyze it. A comprehensive approach combining computational and experimental strategies is most effective.

logical_relationship cluster_computational Computational Prediction cluster_experimental Experimental Validation Sequence Homology Sequence Homology Putative Function Putative Function Sequence Homology->Putative Function Domain Analysis Domain Analysis Domain Analysis->Putative Function Machine Learning Machine Learning Machine Learning->Putative Function Heterologous Expression Heterologous Expression In Vitro Assays In Vitro Assays Heterologous Expression->In Vitro Assays Metabolic Analysis Metabolic Analysis In Vitro Assays->Metabolic Analysis Validated Function Validated Function Metabolic Analysis->Validated Function Novel Acyl-CoA Thioesterase Sequence Novel Acyl-CoA Thioesterase Sequence Novel Acyl-CoA Thioesterase Sequence->Sequence Homology Novel Acyl-CoA Thioesterase Sequence->Domain Analysis Novel Acyl-CoA Thioesterase Sequence->Machine Learning Putative Function->Heterologous Expression

Caption: A logical workflow for predicting the function of a novel acyl-CoA thioesterase.
Computational Prediction of Enzyme Function

The initial step in characterizing a novel acyl-CoA thioesterase is often computational analysis of its amino acid sequence.

  • Sequence Homology: Tools like BLAST and FASTA can identify homologous enzymes with known functions.[7] A significant sequence similarity to a well-characterized acyl-CoA thioesterase can provide a strong indication of the novel enzyme's substrate specificity and function.

  • Conserved Domains and Motifs: The presence of conserved protein domains, such as the "hotdog" fold or the α/β-hydrolase fold characteristic of thioesterases, can confirm its classification as a thioesterase.[8] Databases like Pfam and InterPro are valuable for this analysis.

Experimental Validation

Computational predictions provide a hypothesis that must be validated through experimental approaches.

  • Heterologous Expression: The gene encoding the putative acyl-CoA thioesterase is typically cloned into an expression vector and expressed in a host organism like Escherichia coli. This allows for the production of sufficient quantities of the enzyme for in vitro characterization.

  • In Vitro Enzymatic Assays: Purified recombinant enzyme is then used in in vitro assays to determine its substrate specificity and kinetic parameters. A common method involves a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect the release of free Coenzyme A.

  • Analysis of in vivo Fatty Acid Profiles: Expressing the novel thioesterase in E. coli can alter the host's fatty acid profile. Analysis of the fatty acids produced by the recombinant strain can provide valuable insights into the enzyme's preferred substrates in a cellular context.

  • Metabolic Flux Analysis: Advanced techniques like 13C-metabolic flux analysis (13C-MFA) can provide a quantitative understanding of how the expression of the novel thioesterase impacts cellular metabolic pathways.

Quantitative Data for Acyl-CoA Thioesterases

The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate (kcat), are crucial for understanding its function and substrate preference. The ratio kcat/Km provides a measure of the enzyme's catalytic efficiency. Below is a summary of kinetic data for a selection of acyl-CoA thioesterases.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
ACOT1 HumanPalmitoyl-CoA (C16:0)2-5--[12]
ACOT2 HumanPalmitoyl-CoA (C16:0)2-5--[12]
ACOT9 MousePropionyl-CoA (C3:0)-High Vmax-[13]
ACOT9 MouseLong-chain acyl-CoAs--High[13]
ACOT13 MouseHexanoyl-CoA (C6:0)-3-[14]
ACOT13 MouseDecanoyl-CoA (C10:0)-5-[14]
ACOT13 MouseDodecanoyl-CoA (C12:0)-3-[14]
ACOT13 MouseTetradecanoyl-CoA (C14:0)-4-[14]
ACOT13 MouseHexadecanoyl-CoA (C16:0)-3-[14]
ACOT13 MouseOleoyl-CoA (C18:1)-6-[14]
Them1 (ACOT11) MousePalmitoyl-CoA (C16:0)~25 (biological range)--[15]

Note: This table presents a selection of available data. Kinetic parameters can vary depending on the assay conditions. "-" indicates data not available in the cited source.

Detailed Experimental Protocols

Protocol 1: Heterologous Expression of a Putative Acyl-CoA Thioesterase in E. coli and Analysis of Fatty Acid Production

This protocol describes the expression of a novel thioesterase in E. coli and the subsequent analysis of the fatty acid profile to infer substrate specificity.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Gene encoding the putative acyl-CoA thioesterase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Reagents for fatty acid extraction (e.g., methanol, chloroform, NaCl)

  • Internal standard for GC-MS (e.g., pentadecanoic acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cloning: Clone the codon-optimized gene for the putative acyl-CoA thioesterase into the expression vector.

  • Transformation: Transform the expression construct into the E. coli expression strain.

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture to an optical density at 600 nm (OD600) of ~0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-30°C) for 12-16 hours.

  • Fatty Acid Extraction and Methylation:

    • Harvest the cells by centrifugation.

    • Perform a whole-cell fatty acid extraction and transesterification to fatty acid methyl esters (FAMEs) using a standard protocol (e.g., using a mixture of methanol, chloroform, and NaCl).

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.

    • Identify and quantify the different fatty acids by comparing their retention times and mass spectra to known standards.

    • The accumulation of specific fatty acids in the recombinant strain compared to a control strain (expressing an empty vector) indicates the substrate preference of the novel thioesterase.

experimental_workflow_1 Gene Cloning Gene Cloning E. coli Transformation E. coli Transformation Gene Cloning->E. coli Transformation Protein Expression (IPTG) Protein Expression (IPTG) E. coli Transformation->Protein Expression (IPTG) Cell Harvesting Cell Harvesting Protein Expression (IPTG)->Cell Harvesting Fatty Acid Extraction Fatty Acid Extraction Cell Harvesting->Fatty Acid Extraction FAMEs Derivatization FAMEs Derivatization Fatty Acid Extraction->FAMEs Derivatization GC-MS Analysis GC-MS Analysis FAMEs Derivatization->GC-MS Analysis Substrate Specificity Profile Substrate Specificity Profile GC-MS Analysis->Substrate Specificity Profile

Caption: Workflow for in vivo analysis of acyl-CoA thioesterase substrate specificity.
Protocol 2: In Vitro Acyl-CoA Thioesterase Activity Assay using DTNB

This protocol describes a continuous spectrophotometric assay to measure the in vitro activity of a purified acyl-CoA thioesterase. The assay is based on the reaction of the free CoA-SH, released upon hydrolysis of the acyl-CoA substrate, with DTNB (Ellman's reagent) to produce a colored product that absorbs at 412 nm.

Materials:

  • Purified acyl-CoA thioesterase

  • Acyl-CoA substrate stock solution (e.g., palmitoyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DTNB stock solution (10 mM in assay buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, DTNB solution, and the acyl-CoA substrate at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified acyl-CoA thioesterase to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

    • Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

experimental_workflow_2 Prepare Reaction Mix Prepare Reaction Mix (Buffer, DTNB, Acyl-CoA) Add Purified Enzyme Add Purified Enzyme Prepare Reaction Mix->Add Purified Enzyme Measure Absorbance at 412 nm Measure Absorbance at 412 nm (Kinetic Mode) Add Purified Enzyme->Measure Absorbance at 412 nm Calculate Initial Velocity Calculate Initial Velocity Measure Absorbance at 412 nm->Calculate Initial Velocity Determine Kinetic Parameters Determine Kinetic Parameters (Km, Vmax) Calculate Initial Velocity->Determine Kinetic Parameters Kinetic Profile Kinetic Profile Determine Kinetic Parameters->Kinetic Profile

Caption: Workflow for the in vitro DTNB-based acyl-CoA thioesterase assay.

Acyl-CoA Thioesters in Signaling Pathways

Acyl-CoA thioesters are emerging as important signaling molecules that can directly influence the activity of proteins and cellular processes. Their levels are tightly regulated by acyl-CoA synthetases and acyl-CoA thioesterases.

Regulation of Fatty Acid Metabolism

Long-chain acyl-CoAs can act as feedback inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis. This provides a mechanism to prevent the overproduction of fatty acids.

signaling_pathway_1 Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Long-chain Acyl-CoA Long-chain Acyl-CoA Fatty Acid Synthesis->Long-chain Acyl-CoA Long-chain Acyl-CoA->ACC Feedback Inhibition

Caption: Feedback inhibition of acetyl-CoA carboxylase by long-chain acyl-CoAs.
ACOT7 in Inflammatory Signaling

Acyl-CoA thioesterase 7 (ACOT7) has been implicated in inflammatory signaling pathways.[16] ACOT7 can hydrolyze long-chain acyl-CoAs, leading to the release of free fatty acids.[16] These fatty acids can then activate signaling cascades, such as the Toll-like receptor 4 (TLR4) pathway, which in turn triggers the NF-κB signaling pathway and promotes the expression of pro-inflammatory cytokines.[16]

signaling_pathway_2 Long-chain Acyl-CoA Long-chain Acyl-CoA ACOT7 ACOT7 Long-chain Acyl-CoA->ACOT7 Free Fatty Acids Free Fatty Acids ACOT7->Free Fatty Acids TLR4 Pathway TLR4 Pathway Free Fatty Acids->TLR4 Pathway NF-kB Signaling NF-kB Signaling TLR4 Pathway->NF-kB Signaling Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Signaling->Pro-inflammatory Cytokines

Caption: Role of ACOT7 in promoting inflammatory signaling.

Challenges and Future Directions

The functional characterization of novel acyl-CoA thioesters and their associated enzymes presents several challenges. The overlapping substrate specificities of some thioesterases can make it difficult to assign a specific function to a single enzyme. Additionally, the dynamic nature of acyl-CoA pools and their subcellular localization adds another layer of complexity.

Future research in this field will likely focus on:

  • Development of more specific inhibitors and probes: These tools will be invaluable for dissecting the specific functions of individual acyl-CoA thioesterases in complex biological systems.

  • Advanced imaging techniques: Visualizing the subcellular localization and dynamics of acyl-CoA thioesters will provide crucial insights into their roles in cellular signaling.

  • Systems biology approaches: Integrating data from genomics, proteomics, and metabolomics will be essential for building comprehensive models of acyl-CoA metabolism and its regulation.

  • Therapeutic targeting of acyl-CoA thioesterases: Given their roles in various diseases, including metabolic disorders and cancer, acyl-CoA thioesterases represent promising targets for the development of new drugs.[17]

Conclusion

Acyl-CoA thioesters are key players in cellular metabolism and signaling. The ability to predict and validate the function of novel acyl-CoA thioesters and the enzymes that regulate them is crucial for advancing our understanding of cellular physiology and for developing new therapeutic strategies. The integrated computational and experimental approaches outlined in this guide provide a robust framework for researchers to tackle this important area of research. By combining sequence analysis, heterologous expression, in vitro enzymology, and metabolic analysis, scientists can unravel the complex functions of these fascinating molecules and their profound impact on cellular life.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3,6-Dihydroxydecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the synthesis of signaling molecules. The accurate quantification of specific acyl-CoA species is crucial for understanding metabolic pathways and their dysregulation in various diseases. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of the novel dihydroxy fatty acyl-CoA, 3,6-dihydroxydecanoyl-CoA. While limited information exists for this specific analyte, the described methodology is based on established principles for the analysis of similar hydroxyacyl-CoA compounds.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is designed to extract acyl-CoAs from biological matrices such as cell lysates or tissue homogenates.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal Standard (IS): A stable isotope-labeled analog of this compound would be ideal. If unavailable, a structurally similar odd-chain or dihydroxyacyl-CoA can be used.

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the sample (e.g., cell lysate supernatant, tissue homogenate supernatant) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound and other acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

G cluster_prep Solid-Phase Extraction Condition 1. Condition C18 SPE Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (5% Methanol in Water) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Dry 5. Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]+) for this compound would be calculated based on its chemical formula.

    • A characteristic product ion would be the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z), a common fragmentation for acyl-CoAs[1][2][3]. Additional product ions specific to the dihydroxydecanoyl chain would be determined by infusing a standard.

  • Collision Energy: Optimized for the specific MRM transitions.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following table summarizes the hypothetical quantitative performance of the described LC-MS/MS method for this compound. These values are based on typical performance for similar acyl-CoA analyses and would require experimental validation.

ParameterHypothetical Performance
Limit of Detection (LOD)0.5 - 5 fmol
Limit of Quantification (LOQ)2 - 20 fmol
Linearity (R²)>0.99
Precision (RSD%)< 15%
Accuracy (%)85 - 115%
SpecificityHigh (based on MRM transitions)
ThroughputHigh

Hypothetical Signaling Pathway

As the biological role of this compound is not yet established, the following diagram illustrates a hypothetical metabolic pathway where it could be an intermediate. This pathway depicts a modification of the standard fatty acid β-oxidation pathway, where additional hydroxylation steps occur.

G Decanoyl-CoA Decanoyl-CoA 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA Decanoyl-CoA->3-Hydroxydecanoyl-CoA Hydroxylase 1 This compound This compound 3-Hydroxydecanoyl-CoA->this compound Hydroxylase 2 Downstream_Metabolites Downstream Metabolites or Signaling Molecules This compound->Downstream_Metabolites Further Metabolism

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive platform for the quantification of this compound. The provided protocols for sample preparation and analysis, along with the hypothetical performance data and metabolic pathway, offer a comprehensive starting point for researchers investigating the roles of novel dihydroxy fatty acyl-CoAs in biological systems. It is important to note that the successful application of this method will require the synthesis of a this compound analytical standard for method development and validation.

References

Application Notes and Protocols for the Extraction of 3,6-Dihydroxydecanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxydecanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that is presumed to be an intermediate in fatty acid metabolism. The analysis of specific acyl-CoAs from biological matrices is crucial for understanding metabolic pathways, identifying biomarkers for disease, and for the development of novel therapeutics. The quantification of these molecules is challenging due to their low abundance and chemical instability.

These application notes provide a detailed protocol for the extraction of this compound from biological samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is based on established principles for the extraction and analysis of other short- and medium-chain acyl-CoAs and can be adapted for various sample types, including cultured cells and tissues.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid (SSA) in water, or acetonitrile/methanol/water mixtures)

  • Internal standard (a stable isotope-labeled version of the analyte of interest is recommended, if available)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells.

    • For suspension cells, centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a defined volume of ice-cold extraction solvent. For a 10 cm dish of cells, 200-500 µL of solvent is typically sufficient.

    • If using an internal standard, spike it into the extraction solvent before adding it to the cells.

    • Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation:

    • Incubate the samples on ice for 10-15 minutes to allow for complete protein precipitation.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean microcentrifuge tube.

  • Sample Storage:

    • The extracted samples can be immediately analyzed by LC-MS/MS or stored at -80°C for later analysis.

Protocol 2: Extraction of this compound from Tissues

This protocol is suitable for the extraction of acyl-CoAs from soft tissues such as the liver, kidney, or brain.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Ice-cold extraction solvent (e.g., 5% perchloric acid (PCA) in water, supplemented with 50 µM dithiothreitol (B142953) (DTT))[1]

  • Internal standard

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Tissue Collection and Snap-Freezing:

    • Excise the tissue of interest as quickly as possible and immediately snap-freeze it in liquid nitrogen to quench metabolic activity.[1]

  • Tissue Homogenization:

    • Weigh the frozen tissue.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction:

    • Add a defined volume of ice-cold extraction solvent to the powdered tissue (e.g., 200 µL of 5% PCA for every 2-9 mg of tissue).[1]

    • If using an internal standard, it should be added to the extraction solvent.

    • Homogenize the mixture thoroughly using a sonicator or a mechanical homogenizer, keeping the sample on ice to prevent degradation.

  • Centrifugation:

    • Incubate the homogenate on ice for 15-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Collection:

    • Transfer the supernatant to a new microcentrifuge tube.

  • Sample Storage:

    • Analyze the samples immediately or store them at -80°C.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the analysis of this compound. Actual values will be dependent on the specific biological sample and experimental conditions.

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 100 x 2.0 mm, 3 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of medium-chain acyl-CoAs
Flow Rate0.2-0.4 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for this compound
Product Ion (m/z)To be determined for this compound
Collision EnergyTo be optimized
Dwell TimeTo be optimized

Table 2: Example Quantification of this compound in Biological Samples

Sample TypeConcentration (pmol/mg protein)Standard Deviation
Control Cell Linee.g., 1.5e.g., 0.2
Treated Cell Linee.g., 4.8e.g., 0.5
Mouse Liver Tissuee.g., 0.8e.g., 0.1
Mouse Kidney Tissuee.g., 1.2e.g., 0.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) wash Wash with Ice-Cold PBS start->wash homogenize Homogenization / Lysis in Extraction Solvent wash->homogenize centrifuge Centrifugation (14,000 x g, 4°C) homogenize->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms data Data Processing and Quantification lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

fatty_acid_metabolism cluster_pathway Hypothetical Metabolic Pathway decanoyl_coa Decanoyl-CoA hydroxylation1 Hydroxylation decanoyl_coa->hydroxylation1 hydroxydecanoyl_coa 6-Hydroxydecanoyl-CoA hydroxylation1->hydroxydecanoyl_coa hydroxylation2 Hydroxylation hydroxydecanoyl_coa->hydroxylation2 dihydroxydecanoyl_coa This compound hydroxylation2->dihydroxydecanoyl_coa dehydrogenation Dehydrogenation dihydroxydecanoyl_coa->dehydrogenation keto_coa 3-Keto-6-hydroxydecanoyl-CoA dehydrogenation->keto_coa thiolysis Thiolytic Cleavage keto_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa hydroxyoctanoyl_coa 4-Hydroxyoctanoyl-CoA thiolysis->hydroxyoctanoyl_coa

Caption: A hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols for the Chromatographic Separation of Dihydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacyl-Coenzyme A (dihydroxyacyl-CoA) esters are critical intermediates in fatty acid metabolism, particularly in the peroxisomal β-oxidation pathway and lipoxygenase (LOX) pathways. These molecules are characterized by a long-chain acyl group containing two hydroxyl moieties, which increases their polarity compared to their non-hydroxylated counterparts. Accurate and sensitive quantification of dihydroxyacyl-CoAs is essential for studying metabolic disorders, inflammation, and other physiological and pathological processes. This document provides detailed application notes and protocols for the chromatographic separation and analysis of dihydroxyacyl-CoAs using liquid chromatography-mass spectrometry (LC-MS/MS).

Metabolic Pathways Involving Dihydroxyacyl-CoAs

Dihydroxyacyl-CoAs are primarily formed through two key metabolic routes: the hydration of enoyl-CoAs during peroxisomal β-oxidation and the conversion of hydroperoxy fatty acids generated by lipoxygenases.

Peroxisomal β-Oxidation

Peroxisomes are responsible for the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and some prostaglandins (B1171923) and leukotrienes.[1] The second step of this four-step cycle involves the hydration of a double bond in an enoyl-CoA to form a hydroxyacyl-CoA, catalyzed by enoyl-CoA hydratase.[2] Subsequent reactions can lead to the formation of dihydroxyacyl-CoA species.

peroxisomal_beta_oxidation AcylCoA Fatty Acyl-CoA EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase (+CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA

Caption: Peroxisomal β-Oxidation Pathway.

Lipoxygenase (LOX) Pathway

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. These intermediates can then be further metabolized to a variety of bioactive lipids, including dihydroxylated derivatives. The conversion to the corresponding dihydroxyacyl-CoA is a subsequent activation step for further metabolism.[3]

lipoxygenase_pathway PUFA Polyunsaturated Fatty Acid HPETE Hydroperoxy Fatty Acid (e.g., HPETE) PUFA->HPETE HETE Hydroxy Fatty Acid (e.g., HETE) HPETE->HETE DihydroxyFA Dihydroxy Fatty Acid HETE->DihydroxyFA DihydroxyacylCoA Dihydroxyacyl-CoA DihydroxyFA->DihydroxyacylCoA

Caption: Lipoxygenase (LOX) Pathway and Acyl-CoA Activation.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific dihydroxyacyl-CoA of interest and the biological matrix.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

Given the low abundance of acyl-CoAs, an efficient extraction and concentration step is crucial.[4]

Materials:

  • Biological tissue or cell pellets

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9[5]

  • 2-propanol[5]

  • Acetonitrile (ACN)[5]

  • Methanol (B129727) (MeOH)

  • Glacial acetic acid[6]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Homogenizer

  • Centrifuge

Protocol:

  • Homogenize the tissue sample (e.g., 100 mg) in 1 mL of ice-cold KH2PO4 buffer.[5]

  • Add 2 mL of 2-propanol and continue homogenization.[5]

  • Add 4 mL of ACN and vortex thoroughly.[5]

  • Centrifuge at 4°C to pellet the precipitate.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge by washing with 1-2 column volumes of MeOH, followed by 1-2 column volumes of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1-2 column volumes of water to remove polar impurities.

  • Elute the dihydroxyacyl-CoAs with an appropriate solvent, such as methanol or acetonitrile, which may be acidified with a small amount of acetic acid.[6]

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization in Buffer Extraction 2. Extraction with Organic Solvents Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Centrifugation->SPE Elution 5. Elution SPE->Elution Drying 6. Evaporation Elution->Drying Reconstitution 7. Reconstitution Drying->Reconstitution LC_Separation 8. LC Separation Reconstitution->LC_Separation MS_Detection 9. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 10. Data Analysis MS_Detection->Data_Analysis

Caption: General Experimental Workflow.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Suggested Starting Point):

  • Column: A C18 reversed-phase column is a common choice for separating long-chain acyl-CoAs.[7] A column with a particle size of less than 2 µm is recommended for better resolution.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water (pH can be adjusted to be slightly basic, e.g., pH 10.5, to improve peak shape).[7]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used. The exact gradient profile should be optimized to achieve the best separation of the dihydroxyacyl-CoA isomers of interest.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Column Temperature: 40-50°C to improve peak shape and reduce viscosity.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Suggested Starting Point):

  • Ionization Mode: Both positive and negative ESI can be tested, but positive mode is often preferred for acyl-CoAs.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: The precursor ion will be the [M+H]+ adduct of the specific dihydroxyacyl-CoA. The product ion often results from the neutral loss of the phosphopantetheine moiety (507 Da).[7][8] Specific transitions need to be determined by infusing a standard of the dihydroxyacyl-CoA of interest.

  • Source Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizer, heater, and cone gas) to maximize the signal for the analyte of interest.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the LC-MS/MS analysis of dihydroxyacyl-CoAs.

Table 1: Chromatographic Parameters for Dihydroxyacyl-CoA Analysis

ParameterValue
Chromatography System e.g., Agilent 1290 Infinity II UHPLC
Column e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A e.g., 10 mM Ammonium Acetate in Water
Mobile Phase B e.g., Acetonitrile
Gradient e.g., 5-95% B over 10 min
Flow Rate e.g., 0.3 mL/min
Column Temperature e.g., 45°C
Injection Volume e.g., 5 µL

Table 2: Mass Spectrometry Parameters for Dihydroxyacyl-CoA Analysis

ParameterValue
Mass Spectrometer e.g., Sciex QTRAP 6500+
Ionization Mode e.g., Positive Electrospray Ionization (ESI+)
Capillary Voltage e.g., 4500 V
Source Temperature e.g., 500°C
MRM Transition (Analyte) e.g., Precursor m/z -> Product m/z
Collision Energy (Analyte) e.g., 35 eV
MRM Transition (Internal Std) e.g., Precursor m/z -> Product m/z
Collision Energy (Internal Std) e.g., 38 eV

Table 3: Quantitative Results for Dihydroxyacyl-CoA in Biological Samples

Sample IDAnalyte Concentration (ng/mL or pmol/mg tissue)Standard Deviation%RSD
Control 1
Control 2
Treatment 1
Treatment 2

Conclusion

The chromatographic separation and quantification of dihydroxyacyl-CoAs present an analytical challenge due to their low endogenous concentrations and the presence of isomeric forms. The protocols outlined in this document, based on solid-phase extraction and LC-MS/MS, provide a robust framework for the sensitive and specific analysis of these important metabolic intermediates. Method optimization, particularly of the chromatographic gradient and MS/MS parameters, is essential for achieving reliable and accurate results in the study of metabolic pathways and the development of novel therapeutics.

References

Application Notes and Protocols for In Vitro Assays of 3,6-Dihydroxydecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of 3,6-Dihydroxydecanoyl-CoA metabolism. The focus is on enzymatic assays targeting key steps in its putative metabolic pathway, primarily the activity of 3-hydroxyacyl-CoA dehydrogenase.

Introduction

This compound is a dihydroxylated fatty acyl-CoA. Its metabolism is presumed to proceed via a modified beta-oxidation pathway. The key enzymatic steps likely involve the oxidation of the hydroxyl groups, particularly the 3-hydroxy position, by NAD+-dependent dehydrogenases. Understanding the metabolism of this molecule is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting fatty acid metabolism.

The primary enzyme of focus is 3-hydroxyacyl-CoA dehydrogenase (HADH) , which catalyzes the oxidation of the 3-hydroxyl group to a keto group, with the concurrent reduction of NAD+ to NADH.[1] Assays for HADH activity can be adapted to study the metabolism of this compound.

Putative Metabolic Pathway

The metabolism of this compound is hypothesized to begin with the oxidation of the 3-hydroxyl group, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase. Subsequent steps may involve the processing of the 6-hydroxyl group and the carbon-carbon bond cleavage characteristic of beta-oxidation.

This compound Metabolism Hypothetical Metabolic Pathway for this compound cluster_0 Mitochondrial Beta-Oxidation Pathway A This compound B 3-Keto-6-hydroxydecanoyl-CoA A->B 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD+ -> NADH C Metabolic Intermediates B->C Thiolase + CoA-SH D Acetyl-CoA + Hydroxy-octanoyl-CoA C->D Further Processing

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HADH using this compound as a substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.[1]

Materials:

  • Purified or recombinant 3-hydroxyacyl-CoA dehydrogenase

  • This compound (substrate)

  • NAD+

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates

Assay Buffer: 100 mM Tris-HCl, pH 8.0

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).

  • Prepare a stock solution of NAD+ in the assay buffer.

  • Set up the reaction mixture in a 96-well plate or cuvette. For a 200 µL reaction volume:

    • 160 µL Assay Buffer

    • 20 µL NAD+ solution (final concentration 1-2 mM)

    • 10 µL Enzyme solution (concentration to be optimized)

  • Incubate the mixture for 5 minutes at 37°C to pre-warm.

  • Initiate the reaction by adding 10 µL of the this compound solution (final concentration to be varied for kinetic analysis, e.g., 10-500 µM).

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the enzyme activity using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Experimental Workflow:

Spectrophotometric Assay Workflow A Prepare Reagents (Buffer, NAD+, Substrate, Enzyme) B Pre-incubate Enzyme, Buffer, and NAD+ A->B C Initiate Reaction (Add Substrate) B->C D Monitor Absorbance at 340 nm C->D E Calculate Reaction Rate D->E

Caption: Workflow for the spectrophotometric HADH assay.

Coupled Enzymatic Assay for Enhanced Sensitivity and Kinetic Analysis

This is a more complex assay that couples the HADH reaction with the cleavage of the product by 3-ketoacyl-CoA thiolase. This method prevents product inhibition and drives the reaction to completion, which is advantageous for determining kinetic parameters.[2]

Materials:

  • All materials from Protocol 1

  • Purified 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 µM CoASH

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Set up the reaction mixture. For a 200 µL reaction volume:

    • 150 µL Assay Buffer (containing CoASH)

    • 20 µL NAD+ solution (final concentration 1-2 mM)

    • 10 µL 3-ketoacyl-CoA thiolase solution (excess activity)

    • 10 µL HADH solution

  • Incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of this compound solution.

  • Monitor the increase in absorbance at 340 nm as described in Protocol 1.

  • The irreversible nature of this coupled assay allows for more accurate determination of Vmax and Km.[2]

Logical Relationship of Coupled Assay:

Coupled Assay Logic cluster_0 Reaction 1: HADH cluster_1 Reaction 2: Thiolase A This compound + NAD+ B 3-Keto-6-hydroxydecanoyl-CoA + NADH A->B HADH C 3-Keto-6-hydroxydecanoyl-CoA + CoASH B->C Product becomes substrate D Products C->D Thiolase

Caption: Logical flow of the coupled enzymatic assay.

Data Presentation

The quantitative data obtained from these assays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Kinetic Parameters for HADH with Different Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxydecanoyl-CoA5015.2
This compound 7510.8
3-Hydroxypalmitoyl-CoA2520.5

Note: The values for this compound are hypothetical and serve as an example. These would need to be determined experimentally.

Table 2: Example IC50 Values for HADH Inhibitors

InhibitorSubstrateIC50 (µM)
Compound X3-Hydroxydecanoyl-CoA12.5
Compound XThis compound 18.2
Compound Y3-Hydroxydecanoyl-CoA> 100
Compound YThis compound > 100

Note: These values are for illustrative purposes.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound metabolism. By adapting established spectrophotometric assays for 3-hydroxyacyl-CoA dehydrogenase, researchers can determine key kinetic parameters and screen for potential inhibitors. The successful application of these methods will contribute to a deeper understanding of this specific metabolic pathway and its implications in health and disease.

References

Application Notes and Protocols for the Study of 3,6-Dihydroxydecanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxydecanoyl-CoA is a unique fatty acyl-CoA derivative. Its structure, featuring hydroxyl groups at both the 3rd and 6th positions, suggests a potential role as an intermediate in modified fatty acid metabolism pathways or as a signaling molecule. These application notes provide a comprehensive guide for researchers interested in elucidating the functional role of this molecule. The protocols described herein are adapted from established methods for studying related 3-hydroxyacyl-CoA compounds and provide a strong foundation for investigating the synthesis, degradation, and enzymatic interactions of this compound.

Given the novel structure of this compound, it is important to note that the presence of a hydroxyl group at the 6-position may influence its interaction with enzymes that typically process 3-hydroxyacyl-CoAs. The provided protocols should be considered as a starting point, and optimization may be necessary.

Data Presentation

Effective data management is crucial for comparative analysis. All quantitative results from the following experimental protocols should be meticulously recorded and organized. The following tables provide a template for presenting key data.

Table 1: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
3-Hydroxyacyl-CoA Dehydrogenase (putative)This compound[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Enoyl-CoA Hydratase (putative)2,3-Decenoyl-CoA (precursor)[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
[Other identified enzymes][Respective substrate][Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Table 2: Quantification of this compound in Biological Samples

Sample IDTissue/Cell TypeTreatment GroupThis compound Concentration (pmol/mg protein)Standard Deviation
[Sample 1][e.g., Liver][e.g., Control][Experimental Value][Experimental Value]
[Sample 2][e.g., Liver][e.g., Treated][Experimental Value][Experimental Value]
[Sample 3][e.g., HEK293][e.g., Control][Experimental Value][Experimental Value]
[Sample 4][e.g., HEK293][e.g., Treated][Experimental Value][Experimental Value]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol measures the activity of a putative 3-hydroxyacyl-CoA dehydrogenase that may catalyze the oxidation of the 3-hydroxy group of this compound. The assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1][2][3]

Materials:

  • Purified or partially purified enzyme preparation

  • This compound (substrate)

  • NAD+ (cofactor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of enzyme preparation

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background absorbance changes.

  • Initiate the reaction by adding 50 µL of a stock solution of this compound (e.g., 1 mM).

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

  • Perform control reactions without the substrate or without the enzyme to account for non-enzymatic reduction of NAD+ or background absorbance.

Data Analysis: The specific activity of the enzyme is expressed as µmol of NADH formed per minute per mg of protein. For kinetic analysis, vary the concentration of this compound and measure the initial reaction velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine Km and Vmax values.

Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol can be used to investigate the hydration of a potential precursor, such as 2,3-decenoyl-CoA or a 6-hydroxy-2,3-decenoyl-CoA, to form this compound. The activity of the enoyl-CoA hydratase is coupled to the reaction of a 3-hydroxyacyl-CoA dehydrogenase.[4][5]

Materials:

  • Purified or partially purified enoyl-CoA hydratase preparation

  • Putative enoyl-CoA substrate (e.g., 2,3-decenoyl-CoA)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (as a coupling enzyme)

  • NAD+

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of 10 mM NAD+ solution

    • A known excess of 3-hydroxyacyl-CoA dehydrogenase (e.g., 1-2 units)

    • 50 µL of the enoyl-CoA hydratase enzyme preparation

  • Incubate the mixture at a constant temperature for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enoyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm as described in Protocol 1. The rate of NADH production is proportional to the rate of the enoyl-CoA hydratase reaction.

  • Perform necessary controls, including a reaction without the enoyl-CoA hydratase to ensure the coupling enzyme does not react directly with the substrate.

Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS

This protocol provides a highly sensitive and specific method for the detection and quantification of this compound in biological samples such as cell lysates or tissue homogenates.[6][7][8]

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA of a different chain length not present in the sample)

  • Acetonitrile

  • Ammonium (B1175870) hydroxide

  • C18 reversed-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in a suitable extraction buffer containing an internal standard.

    • Perform a solid-phase extraction (SPE) to enrich for acyl-CoA esters and remove interfering substances.

  • HPLC Separation:

    • Inject the extracted sample onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., aqueous ammonium hydroxide) and mobile phase B (e.g., acetonitrile) to separate the acyl-CoA esters. The gradient should be optimized to achieve good resolution of this compound from other acyl-CoAs.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.[6]

  • Quantification:

    • Generate a standard curve using known concentrations of a synthesized this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathways and Metabolic Context

The following diagrams illustrate the potential metabolic context of this compound, based on the well-established fatty acid β-oxidation pathway.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Decanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA 3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Hypothetical_Intermediate This compound Potential_Product Potential Product (e.g., 6-Hydroxy-3-ketoacyl-CoA) Hypothetical_Intermediate->Potential_Product 3-Hydroxyacyl-CoA Dehydrogenase? Potential_Precursor Potential Precursor (e.g., 6-Hydroxy-trans-2-enoyl-CoA)

Caption: Potential metabolic context of this compound in relation to fatty acid β-oxidation.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the function of this compound.

experimental_workflow Synthesis Chemical Synthesis of This compound Standard Enzyme_Assays In Vitro Enzyme Assays (Protocols 1 & 2) Synthesis->Enzyme_Assays Quantification Quantification in Biological Samples (Protocol 3) Synthesis->Quantification Cell_Culture Cell Culture Experiments (Treatment with molecule) Synthesis->Cell_Culture Data_Analysis Data Analysis and Interpretation Enzyme_Assays->Data_Analysis Quantification->Data_Analysis Cell_Culture->Data_Analysis Functional_Elucidation Elucidation of Biological Function Data_Analysis->Functional_Elucidation

Caption: General experimental workflow for studying this compound function.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between the different analytical techniques described.

analytical_techniques Enzymatic_Activity Enzymatic Activity (Kinetics, Substrate Specificity) Spectrophotometry Spectrophotometric Assays Enzymatic_Activity->Spectrophotometry measured by Cellular_Levels Cellular Concentration and Fluctuation HPLC_MS HPLC-MS/MS Cellular_Levels->HPLC_MS measured by Data_Analysis Data_Analysis Central_Molecule Central_Molecule Central_Molecule->Cellular_Levels is present at

Caption: Relationship between the molecule of interest and the analytical techniques for its study.

References

Application Notes and Protocols for Stable Isotope Labeling of 3,6-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. The introduction of heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a molecule allows for its differentiation from its unlabeled counterparts by mass spectrometry. This enables precise quantification and tracking of the molecule and its metabolites. 3,6-Dihydroxydecanoyl-CoA is a specialized acyl-CoA thioester. While its specific metabolic pathway is not extensively characterized in the literature, its structure suggests a potential role as an intermediate or an analog in fatty acid metabolism studies. Stable isotope-labeled this compound can serve as a valuable tool for researchers investigating enzyme kinetics, metabolic flux, and as an internal standard for quantitative mass spectrometry assays.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and analysis of stable isotope-labeled this compound.

Applications

  • Metabolic Tracer Studies: Labeled this compound can be introduced into cellular or in-vitro systems to investigate its uptake, metabolism, and incorporation into downstream metabolites. This is particularly useful for elucidating novel metabolic pathways or understanding the substrate specificity of enzymes involved in fatty acid oxidation and synthesis.

  • Enzyme Activity Assays: It can be used as a substrate for enzymes such as 3-hydroxyacyl-CoA dehydrogenases or other enzymes involved in lipid metabolism. The use of a labeled substrate allows for sensitive and specific detection of enzyme activity.

  • Quantitative Mass Spectrometry: Stable isotope-labeled this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the endogenous, unlabeled form of the molecule. The co-elution of the labeled standard with the analyte of interest allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Chemical Synthesis of Stable Isotope-Labeled this compound

This protocol outlines a general method for the chemical synthesis of stable isotope-labeled this compound, which involves the synthesis of the labeled fatty acid followed by its conjugation to Coenzyme A. The labeling position can be chosen based on the experimental needs and the availability of labeled precursors. For this protocol, we will describe the synthesis of [¹³C₁₀]-3,6-Dihydroxydecanoyl-CoA as an example.

Materials:

  • Labeled 3,6-dihydroxydecanoic acid precursor (custom synthesis may be required)

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of Labeled 3,6-Dihydroxydecanoic Acid:

    • Dissolve the stable isotope-labeled 3,6-dihydroxydecanoic acid in anhydrous THF.

    • Add N,N'-Carbonyldiimidazole (CDI) in a 1.1 molar excess to the fatty acid solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazolide intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of water.

    • Add the acyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding triethylamine (TEA) as needed.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Purification of Labeled this compound:

    • Acidify the reaction mixture to pH 3-4 with formic acid.

    • Purify the labeled acyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.

      • Condition the cartridge with methanol (B129727) followed by water.

      • Load the acidified reaction mixture onto the cartridge.

      • Wash the cartridge with water to remove unreacted Coenzyme A and other polar impurities.

      • Elute the labeled this compound with a solution of 50-70% acetonitrile in water.

    • For higher purity, perform preparative reverse-phase HPLC.

      • Use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Collect fractions and identify the product by UV absorbance at 260 nm (adenine moiety of CoA) and by mass spectrometry.

  • Quantification and Storage:

    • Determine the concentration of the purified labeled this compound by measuring the UV absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

    • Confirm the identity and isotopic enrichment by high-resolution mass spectrometry.

    • Lyophilize the purified product and store it at -80°C.

Protocol 2: Enzymatic Synthesis of Stable Isotope-Labeled this compound

This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between the labeled fatty acid and Coenzyme A. This approach is often milder and can be more specific than chemical synthesis.

Materials:

  • Stable isotope-labeled 3,6-dihydroxydecanoic acid

  • Coenzyme A sodium salt

  • Acyl-CoA synthetase (a commercially available enzyme with broad substrate specificity can be used)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM DTT

      • 1 mM Coenzyme A

      • 0.5 mM stable isotope-labeled 3,6-dihydroxydecanoic acid

      • Acyl-CoA synthetase (concentration as recommended by the manufacturer)

    • Incubate the reaction mixture at 37°C for 1-3 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS to observe the formation of the labeled this compound.

  • Purification:

    • Stop the reaction by adding an equal volume of cold acetonitrile or by acidifying with formic acid.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Purify the supernatant containing the labeled acyl-CoA using HPLC as described in Protocol 1.

  • Quantification and Storage:

    • Quantify and store the purified product as described in Protocol 1.

Data Presentation

The following table provides representative data that could be expected from the synthesis and analysis of stable isotope-labeled this compound. The exact values will vary depending on the specific experimental conditions.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material [¹³C₁₀]-3,6-dihydroxydecanoic acid[¹³C₁₀]-3,6-dihydroxydecanoic acid
Reaction Yield 60-80%70-90%
Purity (by HPLC) >95%>98%
Isotopic Enrichment >99%>99%
Precursor Ion (m/z) [M+H]⁺[M+H]⁺
Unlabeled Mass 954.28954.28
Labeled Mass ([¹³C₁₀]) 964.28964.28
MS/MS Fragment (Neutral Loss) 507 Da507 Da

Mandatory Visualization

G cluster_synthesis Synthesis of Labeled Precursor cluster_conjugation Conjugation to Coenzyme A cluster_purification_analysis Purification and Analysis start Labeled Starting Material synthesis Multi-step Organic Synthesis start->synthesis purification1 Purification of Labeled 3,6-dihydroxydecanoic acid synthesis->purification1 activation Activation with CDI (Chemical Method) purification1->activation enzymatic Acyl-CoA Synthetase (Enzymatic Method) purification1->enzymatic conjugation Reaction with Coenzyme A activation->conjugation enzymatic->conjugation spe Solid-Phase Extraction (SPE) conjugation->spe hplc HPLC Purification spe->hplc ms Mass Spectrometry Analysis (Identity and Purity) hplc->ms quant Quantification (UV-Vis) ms->quant storage Lyophilization and Storage quant->storage

Caption: Experimental workflow for the synthesis and purification of stable isotope-labeled this compound.

G fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa ATP, CoA acyl_coa_synthetase Acyl-CoA Synthetase enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa FAD -> FADH₂ acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa H₂O enoyl_coa_hydratase Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa NAD⁺ -> NADH hydroxyacyl_coa_dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa CoA shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa thiolase Thiolase labeled_analog Labeled this compound (Tracer/Substrate Analog) labeled_analog->hydroxyacyl_coa_dehydrogenase Study of enzyme kinetics

Caption: Fatty acid beta-oxidation pathway, a potential context for using labeled this compound.

Application Notes and Protocols for Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the biosynthesis of lipids.[1][2] The accurate profiling of acyl-CoA species provides a snapshot of the metabolic state of cells, tissues, or organisms, offering valuable insights into cellular metabolism and its dysregulation in various diseases.[1][2] Altered acyl-CoA metabolism is associated with metabolic disorders such as fatty acid oxidation disorders, obesity, diabetes, and cancer, making their analysis crucial for biomarker discovery and drug development.[1][3]

This document provides detailed application notes and experimental protocols for the analytical profiling of acyl-CoAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard for sensitive and specific quantification.[2][4][5]

Core Concepts in Acyl-CoA Metabolism

Acyl-CoAs are central players in cellular energy metabolism and biosynthesis. Acetyl-CoA, the two-carbon acyl-CoA, serves as a key node, linking carbohydrate, fat, and protein metabolism. It enters the TCA cycle for energy production or is used as a building block for the synthesis of fatty acids, cholesterol, and other essential molecules.[1] Longer-chain acyl-CoAs are substrates for β-oxidation to generate acetyl-CoA and reducing equivalents for ATP synthesis. The intricate balance of different acyl-CoA species is tightly regulated and reflects the metabolic flexibility of the cell.

Acyl_CoA_Metabolism Carbohydrates Carbohydrates Pyruvate Pyruvate Carbohydrates->Pyruvate Amino_Acids Amino Acids Amino_Acids->Pyruvate Acetyl_CoA Acetyl-CoA Amino_Acids->Acetyl_CoA Fatty_Acids Fatty Acids Long_Chain_Acyl_CoAs Long-Chain Acyl-CoAs Fatty_Acids->Long_Chain_Acyl_CoAs Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle enters Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis substrate for Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis substrate for Beta_Oxidation β-Oxidation Beta_Oxidation->Acetyl_CoA generates Long_Chain_Acyl_CoAs->Beta_Oxidation

Caption: Central Role of Acetyl-CoA in Metabolism.

Analytical Techniques for Acyl-CoA Profiling

The quantification of acyl-CoAs is challenging due to their low abundance, instability in aqueous solutions, and the structural diversity of the acyl chains.[3] Mass spectrometry (MS) has become the method of choice for acyl-CoA analysis due to its high sensitivity and specificity.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for acyl-CoA profiling.[4][5] It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed to separate acyl-CoAs based on the hydrophobicity of their acyl chains.[6] The use of a C18 column is a standard approach.[4]

  • Mass Spectrometry: Electrospray ionization (ESI) is typically used to generate ions from the eluted acyl-CoAs. Detection is often performed in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.[7]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for acyl-CoA profiling, compiled from various studies.

ParameterTypical Value/RangeReference
Limit of Detection (LOD) 1-5 fmol[8]
Limit of Quantification (LOQ) 4.2 nM (very-long-chain) - 16.9 nM (short-chain)[9]
Recovery 70-80% (tissue), 90-111% (cells)[8][10]
Linear Range Typically spans 3-4 orders of magnitudeN/A
Precision (RSD) < 15%[11]
Accuracy 80-120%[12]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This protocol describes a common method for extracting a broad range of acyl-CoAs using solvent precipitation.

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold 80% methanol (B129727) in water

  • Centrifuge capable of high speed and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in a sufficient volume of ice-cold 80% methanol to completely immerse the sample.[4]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[4]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]

Extraction_Workflow Start Frozen Sample (Tissue or Cells) Homogenize Homogenize in 80% Methanol (ice-cold) Start->Homogenize Precipitate Vortex to Precipitate Protein Homogenize->Precipitate Centrifuge Centrifuge (14,000 x g, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate Solvent (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in LC-MS/MS Solvent Evaporate->Reconstitute End Ready for Analysis Reconstitute->End

Caption: Acyl-CoA Extraction Workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

For complex matrices, an additional SPE clean-up step can reduce matrix effects and improve data quality.[4]

Materials:

  • C18 SPE cartridge

  • Methanol

  • Equilibration buffer (e.g., 0.1 M potassium phosphate, pH 6.7)

  • Wash solvents

  • Elution solvent (e.g., methanol or acetonitrile)

Procedure:

  • Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the sample homogenization buffer.[4]

  • Sample Loading: Load the sample homogenate (from Protocol 1, step 1) onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[4]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent.[4]

  • Proceed with solvent evaporation and reconstitution as described in Protocol 1 (steps 5 and 6).

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the analysis of acyl-CoA extracts.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Collision Energy: Optimized for each acyl-CoA species.

LCMS_Workflow Sample Reconstituted Sample UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Quadrupole 2 (Collision Cell - Fragmentation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.

Conclusion

The analytical methodologies described provide a robust framework for the comprehensive profiling of acyl-CoAs. The choice of extraction method and the optimization of LC-MS/MS parameters are critical for achieving accurate and reproducible results. The application of these techniques will continue to advance our understanding of metabolic regulation in health and disease, aiding in the discovery of novel biomarkers and the development of targeted therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 3,6-Dihydroxydecanoyl-CoA Instability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 3,6-Dihydroxydecanoyl-CoA in vitro.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable in vitro?

A1: The primary cause of instability for this compound, like other acyl-CoA thioesters, is the high-energy thioester bond. This bond is susceptible to nucleophilic attack, leading to hydrolysis. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of contaminating enzymes in the experimental setup. Thioesters are generally more stable in acidic to neutral conditions and at lower temperatures.

Q2: How can I minimize the degradation of my this compound stock solution?

A2: To minimize degradation, it is crucial to handle and store the compound properly. Prepare stock solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage and on ice during experimental use.

Q3: My assay results are inconsistent. Could this compound instability be the cause?

A3: Yes, inconsistent results are a common consequence of substrate degradation. If the concentration of this compound is decreasing over the course of your experiment, it will lead to variability in reaction rates and other measurements. It is recommended to assess the stability of your compound under your specific assay conditions.

Q4: Are there any chemical stabilizers I can add to my reaction?

A4: While there are no universal stabilizers for all acyl-CoA thioesters, ensuring the purity of your reagents and using a well-buffered system at an optimal pH are the first lines of defense. For enzymatic assays involving acyl-CoA dehydrogenases, the presence of cofactors like FAD may enhance the stability of the enzyme-substrate complex. However, the effect on the stability of the free thioester in solution is not well-documented and would need to be empirically determined.

Troubleshooting Guides

Issue 1: Low or No Activity in Enzymatic Assays

Possible Cause: The concentration of active this compound is lower than expected due to degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored, frozen aliquot immediately before starting your experiment.

  • Verify Stock Concentration: Use a spectrophotometric method, such as the DTNB assay, to determine the concentration of your stock solution and confirm its integrity.

  • Optimize pH and Temperature: Ensure your assay buffer is within the optimal pH range for both enzyme activity and thioester stability (typically pH 6.0-7.5). If possible, run the assay at a lower temperature to reduce the rate of hydrolysis, ensuring the enzyme remains active.

  • Minimize Incubation Times: Reduce the pre-incubation time of this compound in the assay mixture before initiating the reaction.

Issue 2: High Background Signal or Non-reproducible Results

Possible Cause: Spontaneous hydrolysis of this compound is contributing to the signal, or the rate of degradation is variable between replicates.

Troubleshooting Steps:

  • Run a "No Enzyme" Control: Include a control reaction containing all components except the enzyme. This will allow you to quantify the rate of non-enzymatic hydrolysis of this compound under your assay conditions.

  • Assess Stability Over Time: Measure the concentration of this compound in your assay buffer at different time points (e.g., 0, 15, 30, 60 minutes) in the absence of the enzyme. This will provide a degradation profile. Some studies have shown that many acyl-CoAs exhibit no significant hydrolysis within the first hour under optimal conditions.[1]

  • Ensure Reagent Purity: Contaminating esterases or proteases in your enzyme preparation or other reagents can accelerate the degradation of the thioester. Use highly purified reagents.

Experimental Protocols

Protocol 1: Assessment of this compound Stability using the DTNB Assay

This protocol allows for the indirect measurement of this compound degradation by quantifying the amount of free Coenzyme A (CoA-SH) released upon hydrolysis.

Materials:

  • This compound solution

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) stock solution (10 mM in assay buffer)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a solution of this compound in the assay buffer at the desired concentration.

  • At time zero (t=0), take an aliquot of the solution and add it to a microplate well.

  • Add DTNB solution to the well to a final concentration of 0.2 mM.

  • Immediately measure the absorbance at 412 nm. This represents the initial amount of free CoA-SH.

  • Incubate the remaining this compound solution under your experimental conditions (e.g., 37°C).

  • At subsequent time points (e.g., 15, 30, 60, 120 minutes), repeat steps 2-4.

  • The increase in absorbance at 412 nm over time is proportional to the amount of hydrolyzed this compound.

Data Analysis:

The concentration of free CoA-SH can be calculated using the Beer-Lambert law (ε₄₁₂ of TNB²⁻ = 14,150 M⁻¹cm⁻¹). Plot the concentration of free CoA-SH versus time to determine the rate of hydrolysis.

Quantitative Data Summary

Table 1: General Influence of pH and Temperature on Acyl-CoA Thioester Stability

ParameterConditionEffect on StabilityRecommendation
pH Acidic (pH < 7)Higher StabilityMaintain pH between 6.0 and 7.4 for experiments.
Neutral (pH = 7)Moderate Stability
Alkaline (pH > 7.5)Lower Stability (Increased Hydrolysis)Avoid alkaline conditions unless required for the assay.
Temperature Low (4°C)High StabilityStore stock solutions at -80°C and keep on ice during use.
Room Temperature (~25°C)Moderate StabilityMinimize time at room temperature.
Elevated (≥ 37°C)Lower Stability (Increased Hydrolysis)If high temperatures are necessary, shorten assay times.

Note: This table provides general guidance. The specific stability of this compound should be empirically determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Troubleshooting prep_stock Prepare fresh this compound from -80°C stock quantify Quantify concentration (e.g., DTNB assay) prep_stock->quantify run_assay Perform in vitro experiment prep_stock->run_assay quantify->run_assay no_enzyme_ctrl Include 'No Enzyme' control analyze Analyze results run_assay->analyze no_enzyme_ctrl->analyze troubleshoot Troubleshoot inconsistent data analyze->troubleshoot troubleshoot->prep_stock If degradation is suspected, re-evaluate preparation and stability

Caption: Workflow for experiments involving this compound.

signaling_pathway_placeholder cluster_instability Factors Affecting Instability pH pH Hydrolyzed Hydrolyzed Products (Inactive) pH->Hydrolyzed Temp Temperature Temp->Hydrolyzed Enzymes Contaminating Enzymes Enzymes->Hydrolyzed AcylCoA This compound (Stable) AcylCoA->Hydrolyzed Hydrolysis

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Improving Detection Sensitivity for 3,6-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 3,6-Dihydroxydecanoyl-CoA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection and quantification of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs, including this compound.[1][2][3] This technique offers high specificity through methods like Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for the target analyte, minimizing interference from complex biological matrices.[1][4][5]

Q2: Why are my this compound samples degrading, and how can I prevent it?

A2: Acyl-CoAs are biochemically labile and susceptible to both enzymatic and chemical hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To ensure sample integrity:

  • Work Quickly and Cold: Process samples promptly on ice to minimize enzymatic activity.[1]

  • Use Appropriate Quenching/Extraction: Immediately quench metabolic activity using methods like protein precipitation with ice-cold solvents (e.g., acetonitrile/isopropanol) or acids (e.g., 5-sulfosalicylic acid).[1][6]

  • Proper Storage: Store extracted samples as dry pellets at -80°C for long-term stability.[1]

  • Reconstitution: For analysis, reconstitute the dried extract in a suitable solvent. Using glass vials instead of plastic can decrease signal loss for some CoA species.[7] A buffered solution, such as 50 mM ammonium (B1175870) acetate, or methanol (B129727) can improve stability compared to unbuffered aqueous solutions.[1]

Q3: How can I improve the chromatographic separation and peak shape for this compound?

A3: Achieving good chromatographic resolution is critical for reducing ion suppression and ensuring accurate quantification.[1] For a medium-chain acyl-CoA like this compound, consider the following:

  • Column Choice: A reversed-phase column (e.g., C18) is the most common and effective choice.[1][4]

  • Mobile Phase pH: Operating at a higher pH (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[4][6]

  • Ion-Pairing Agents: While effective, agents like triethylamine (B128534) or tributylamine (B1682462) can improve retention and resolution but may cause long-term column contamination.[6] Use dedicated columns if employing this strategy.

Q4: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A4: In positive ion mode electrospray ionization (ESI+), acyl-CoAs exhibit a characteristic fragmentation pattern. While specific transitions for this compound must be empirically determined, they typically involve a neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1] Another common fragment ion results from the cleavage at the diphosphate (B83284) bond, yielding a fragment around m/z 428.[1] Therefore, a neutral loss scan of 507 can be used as a discovery tool to identify various acyl-CoA species in your sample.[1][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Very Low Signal for this compound Sample Degradation: Analyte hydrolyzed during extraction or storage.Review the sample preparation protocol. Ensure rapid processing on ice, use fresh, ice-cold extraction solvents, and store extracts at -80°C until analysis.[1]
Inefficient Extraction: Poor recovery from the biological matrix.Optimize the extraction procedure. Methods like protein precipitation with 5-sulfosalicylic acid (SSA) or solid-phase extraction (SPE) are common. If using SPE, ensure the cartridge type (e.g., C18) and elution solvent are appropriate for a dihydroxylated medium-chain acyl-CoA.[1][3]
Instrumental Issues: Incorrect MS parameters (precursor/product ions), low ionization efficiency.Infuse a standard of a similar acyl-CoA to optimize MS parameters. Verify the precursor ion (M+H)+ for this compound and identify its most intense, specific product ions.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with Column: Silanol interactions on the silica-based column.Use a column with end-capping. Operate at a higher pH (e.g., using ammonium hydroxide (B78521) in the mobile phase) to ensure the phosphate (B84403) groups are deprotonated.[4][6]
Inappropriate Reconstitution Solvent: Sample solvent is too strong compared to the initial mobile phase.Reconstitute the final extract in a solution that is as weak as or weaker than the starting mobile phase conditions.
High Variability / Poor Reproducibility Inconsistent Extraction Efficiency: Manual sample preparation steps can introduce variability.Use an internal standard (IS). A stable isotope-labeled version of the analyte is ideal. If unavailable, use an odd-chain acyl-CoA (e.g., C17-CoA) that is not present in the sample.[1][6][8] The IS should be added at the very beginning of the extraction process.
Analyte Loss on Surfaces: Acyl-CoAs can adhere to glass and metallic surfaces.A derivatization strategy, such as phosphate methylation, can reduce this affinity.[8][9] Using glass vials for sample storage and analysis has been shown to improve signal stability for some CoAs.[7]
Inaccurate Quantification Matrix Effects: Co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte.Improve chromatographic separation to resolve the analyte from interfering species.[1] Prepare calibration curves in a matrix that closely matches the study samples to compensate for matrix effects.[1]
Non-Linearity at Low Concentrations: The calibration curve is not linear in the lower range.Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve to improve accuracy at lower concentrations.[1]

Enhancing Sensitivity: Key Strategies & Data

Improving detection sensitivity often requires a multi-faceted approach, from sample preparation to data acquisition. Derivatization and optimized chromatography are two powerful strategies.

Comparison of Analytical Methodologies

The following table compares LC-MS/MS with other methods, highlighting its superior sensitivity for acyl-CoA analysis.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) ~1-10 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 4.2 - 16.9 nM[8][9]~1.3 nmol~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) < 5-15%[3][4]< 15%< 20%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Data for LOD, LOQ, and Precision for HPLC and Enzymatic assays are based on general performance for similar analytes.[3]

Detailed Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS without Derivatization

This protocol is optimized for the direct, sensitive analysis of this compound from cell culture or tissue samples.

1. Sample Preparation (Protein Precipitation) a. For cultured cells (e.g., 6-well plate), wash cells once with ice-cold PBS. b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[1] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes. e. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]

2. LC-MS/MS Analysis a. Injection: Inject the supernatant directly into the LC-MS/MS system. b. Chromatography:

  • Column: C18 UHPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient starting with high aqueous phase (e.g., 98% A) and ramping up to a high organic phase.
  • Flow Rate: ~0.3 mL/min.
  • Column Temperature: 40°C. c. Mass Spectrometry (Triple Quadrupole):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: These must be optimized empirically using a chemical standard.
  • Hypothetical Precursor [M+H]⁺: Calculate the exact mass of this compound and add a proton mass.
  • Hypothetical Product Ions: Monitor for the neutral loss of 507.1 Da and other characteristic fragments.

Protocol 2: Enhanced Sensitivity via Phosphate Methylation

This protocol involves a derivatization step to improve chromatographic performance and reduce analyte loss.[8][9]

1. Sample Extraction (using Mixed-Mode SPE) a. Homogenize sample in a suitable buffer. b. Perform a solid-phase extraction (SPE) using a mixed-mode cartridge to capture acyl-CoAs and remove interfering lipids and proteins. c. Elute the acyl-CoA fraction and dry it completely under a stream of nitrogen.

2. Derivatization (Phosphate Methylation) a. Reconstitute the dried extract in the derivatization reagent (e.g., trimethylsilyldiazomethane (B103560) in a suitable solvent system). b. Incubate at room temperature for a specified time to allow the reaction to complete. c. Quench the reaction and dry the sample again.

3. LC-MS/MS Analysis a. Reconstitute the derivatized sample in the initial mobile phase. b. Perform LC-MS/MS analysis. The derivatization will alter the mass of the precursor ion, so MRM transitions must be re-optimized for the methylated version of this compound. The derivatization improves peak shape and reduces tailing.[8][9]

Visualized Workflows and Pathways

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Quench Quench Metabolism & Add Internal Standard Sample->Quench Extract Protein Precipitation (e.g., with SSA) Quench->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC UHPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: High-sensitivity LC-MS/MS workflow for this compound analysis.

Troubleshooting_Logic Start Low or No Signal? CheckSample Review Sample Prep: - Kept on ice? - Stored at -80°C? Start->CheckSample Yes SignalOK Signal Acceptable Start->SignalOK No CheckRecovery Evaluate Extraction: - Use Internal Standard? - Optimize SPE? CheckSample->CheckRecovery Prep OK CheckMS Verify MS Settings: - Correct MRM transitions? - Source optimized? CheckRecovery->CheckMS Recovery OK

Caption: A logical troubleshooting flow for low analyte signal.

References

Technical Support Center: Troubleshooting 3,6-Dihydroxydecanoyl-CoA Quantification by MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,6-Dihydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during quantification by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: A complete or near-complete signal loss often points to a fundamental issue with the compound's stability or the instrument's setup. Begin with these systematic checks:

  • Instrument Function: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly and that you have a stable electrospray.

  • Fresh Reagents: Prepare fresh mobile phases and a new dilution of your this compound standard. Acyl-CoA species are known to be sensitive to temperature and pH, and they can degrade in aqueous solutions.[1][2]

  • Instrument Parameters: Double-check that all instrument parameters, including gas flows, temperatures, and voltages, are correctly set for your analyte.

  • Sample Vials: For improved stability and to reduce signal loss, consider using glass sample vials instead of plastic ones.[2]

Q2: My signal is inconsistent across injections. What are the likely causes?

A2: Signal instability is often rooted in sample degradation, matrix effects, or chromatographic issues.

  • Sample Stability: Acyl-CoAs require careful handling.[1] Ensure samples are kept on ice or at 4°C during the analytical run and are analyzed promptly after preparation. Minimize the time samples spend in aqueous solutions to prevent hydrolysis.[3]

  • Matrix Effects: If you are analyzing biological samples, co-eluting compounds from the matrix can suppress the ionization of your target analyte, leading to variability.[4][5] See Q3 for strategies to address this.

  • Carryover: A high standard or sample may contaminate the autosampler, leading to carryover in subsequent blank or low-concentration samples.[6] Implement a robust needle wash protocol using a strong organic solvent.

  • LC System Issues: Check for air bubbles in the solvent lines, which can cause retention time shifts and pressure fluctuations.[6] Ensure all fittings are secure to prevent leaks.[7]

Q3: I suspect ion suppression is affecting my quantification. How can I confirm and mitigate this?

A3: Ion suppression is a common challenge in LC-MS, especially with complex biological matrices, where other molecules compete with the analyte for ionization.[5][8][9]

  • Confirmation: The most definitive way to identify ion suppression is through a post-column infusion experiment.[8] Infuse a constant flow of your this compound standard into the MS while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering components like salts and phospholipids.[10][11]

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the interfering matrix components.[8]

    • Reduce Matrix Load: Dilute your sample, if sensitivity allows, to lessen the concentration of interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard experiences the same ion suppression as the analyte, allowing for accurate correction and reliable quantification.

Q4: What are the best practices for sample preparation to quantify this compound from biological matrices?

A4: A robust and reproducible sample preparation protocol is critical for accurate quantification. The goal is to efficiently extract the analyte while removing proteins and other interfering substances. A typical workflow involves protein precipitation followed by solid-phase extraction (SPE).[3]

G cluster_workflow Sample Preparation Workflow Sample Tissue/Cell Sample (on ice) Homogenize Homogenize in Cold Extraction Buffer Sample->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile) Homogenize->Precipitate Centrifuge1 Centrifuge & Collect Supernatant Precipitate->Centrifuge1 SPE_Load Load Supernatant Centrifuge1->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness (under N2 stream) SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General experimental workflow for extracting acyl-CoAs from biological samples.

Q5: How should I set up my LC-MS/MS method for optimal sensitivity and specificity for this compound?

A5: An optimized method leverages the unique chromatographic properties and mass fragmentation patterns of the analyte.

  • Liquid Chromatography: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[10][12] Due to the polar nature of the two hydroxyl groups, this compound may elute relatively early.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide (B78521). Using a high pH (pH 10.5) with ammonium hydroxide can improve peak shape for some acyl-CoAs.[12]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient runs from a low percentage of B (e.g., 5%) to a high percentage (e.g., 95%) over several minutes to separate acyl-CoAs of varying chain lengths.[10]

  • Tandem Mass Spectrometry (MS/MS): Acyl-CoAs exhibit a very characteristic fragmentation pattern, which is ideal for Multiple Reaction Monitoring (MRM).[11]

    • Ionization: Positive Electrospray Ionization (ESI+) is most common.[13]

    • Precursor Ion: For this compound (C₃₁H₅₄N₇O₁₉P₃S), the protonated molecule [M+H]⁺ has a calculated m/z of 970.26 .

    • Product Ions: Two key fragments are used for quantification and confirmation:

      • Neutral Loss of 507: This corresponds to the loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety, resulting in a product ion of [M-507.0+H]⁺ (m/z 463.26) . This transition is typically the most abundant and is used for quantification.[11][14][15]

      • Adenosine 3',5'-diphosphate fragment: A common fragment at m/z 428.04 is used as a qualifying or confirming ion.[4][11][14]

G cluster_fragmentation Characteristic MS/MS Fragmentation of this compound cluster_products Collision-Induced Dissociation (CID) Parent Precursor Ion [M+H]⁺ m/z 970.26 Quantifier Quantifier Ion [M-507+H]⁺ m/z 463.26 Parent->Quantifier Neutral Loss of 507.0 Da Qualifier Qualifier Ion (Adenosine 3',5'-diphosphate) m/z 428.04 Parent->Qualifier Fragmentation

Caption: Key MS/MS fragmentation transitions for this compound analysis.

Q6: I'm observing poor chromatographic peak shape (e.g., tailing or splitting). How can I improve it?

A6: Poor peak shape compromises sensitivity and integration accuracy. Common causes include:

  • Column Contamination: Biological matrices can build up on the column, leading to peak distortion.[12] Regularly flush the column with a strong solvent or consider using a guard column.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak splitting and broadening.[16] Reconstitute your final extract in a solution that is as close as possible to the starting mobile phase conditions.[16]

  • Column Voiding: Operating a silica-based C18 column at a high pH (e.g., > 7) for extended periods can dissolve the silica, creating a void at the head of the column and resulting in split peaks.[7] Use a pH-stable column if you need to work under basic conditions.

  • Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and that all fittings are made correctly to minimize dead volume, which can cause peak broadening.[7]

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific sample type and matrix.[10]

  • Homogenization: Homogenize ~50-100 mg of tissue or a cell pellet in 1 mL of ice-cold extraction buffer (e.g., 80:20 Acetonitrile:Water). Spike with an appropriate internal standard.

  • Protein Precipitation: Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol (B129727), followed by 1 mL of water through it.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Drying & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Data Tables

Table 1: Recommended MRM Transitions for this compound

Compound NamePrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
This compound970.26463.26 ([M-507+H]⁺)428.04

Table 2: Quick Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No/Low Signal Compound degradation, incorrect MS parameters, instrument malfunction.Prepare fresh standards/solvents, verify MS parameters and transitions, run instrument diagnostics.[3]
Poor Peak Shape Column contamination, injection solvent mismatch, column void.Flush or replace column, match injection solvent to mobile phase, use pH-stable column if needed.[7][12][16]
High Variability Ion suppression, sample instability, inconsistent sample prep.Perform post-column infusion, improve sample cleanup (SPE), use internal standard, keep samples cold.[8]
Retention Time Shift LC pump malfunction (air bubbles), column aging, mobile phase change.Purge LC pumps, equilibrate new column properly, check mobile phase composition.[6]

References

Technical Support Center: Optimization of 3,6-Dihydroxydecanoyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 3,6-Dihydroxydecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the extraction of this compound?

A1: The primary challenges in extracting this compound, a hydrophilic acyl-CoA, include its low cellular abundance, susceptibility to degradation by cellular enzymes, and co-extraction with more abundant lipids that can interfere with downstream analysis.[1][2] Achieving high recovery and maintaining the integrity of the molecule are key concerns.

Q2: Which extraction solvents are most effective for this compound?

A2: Due to its polar nature, extraction methods often employ a combination of organic and aqueous solvents. Common choices include mixtures of acetonitrile, methanol, and water, or isopropanol (B130326) with a buffer.[2][3] The selection of the solvent system is critical and may require optimization depending on the sample matrix.

Q3: How can I minimize the degradation of this compound during extraction?

A3: To prevent degradation, it is crucial to work quickly and at low temperatures (e.g., on ice).[1][4] Quenching the sample with a cold acidic solution can effectively stop enzymatic activity.[1] Additionally, using fresh solvents and minimizing the time between extraction and analysis is recommended.[5]

Q4: Is an internal standard necessary for the quantification of this compound?

A4: Yes, using an internal standard is highly recommended for accurate quantification. A structurally similar acyl-CoA, such as heptadecanoyl-CoA, can be added at the beginning of the extraction process to account for sample loss during preparation and variability in instrument response.[1]

Q5: What analytical techniques are most suitable for detecting and quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) are the most common methods for the analysis of acyl-CoAs.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Extraction Yield Inefficient cell lysis or tissue homogenization.Ensure complete disruption of the sample. For tissues, cryogenic grinding is effective. For cells, use a suitable lysis buffer and mechanical disruption (e.g., sonication).[1][3]
Suboptimal solvent selection.Test different solvent systems. A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) is often effective for a broad range of acyl-CoAs.[2]
Incomplete phase separation.Ensure distinct phase separation during liquid-liquid extraction by adequate centrifugation.[3]
Poor Reproducibility Inconsistent sample handling.Standardize all steps of the protocol, including sample weight, solvent volumes, incubation times, and temperatures.
Degradation of the analyte.Work quickly on ice, use fresh, high-purity solvents, and consider adding an antioxidant to the extraction buffer.[4][5]
Interference in Chromatogram Co-extraction of interfering compounds (e.g., lipids).Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction. An oligonucleotide purification column or a C18 cartridge can be effective.[7]
Contamination from labware.Use high-purity solvents and thoroughly clean all glassware and plasticware. Consider using dedicated labware for acyl-CoA analysis.
Analyte Degradation Enzymatic activity post-harvest.Immediately quench samples in liquid nitrogen or a cold acidic solution to halt metabolic processes.[1]
Instability in the final extract.Analyze samples as quickly as possible after extraction. If storage is necessary, store at -80°C and avoid repeated freeze-thaw cycles. Reconstitute dried extracts in a solvent appropriate for the analytical method just before analysis.[6]

Quantitative Data Summary

The recovery of acyl-CoAs can vary significantly depending on the tissue type and the extraction method employed. The following table summarizes reported recovery efficiencies for long-chain acyl-CoAs, which can serve as a benchmark when optimizing the extraction of this compound.

Extraction MethodTissue TypeReported Recovery EfficiencyReference
Acetonitrile Extraction with SPERat Heart, Kidney, Muscle70-80%[7]
Methanol with high salt concentrationRat Liver~20% (without ACBP*)[8]
Methanol with high salt concentration and ACBPRat Liver~55%[8]

*ACBP: Acyl-CoA-Binding Protein

Detailed Experimental Protocols

The following are two established protocols for the extraction of acyl-CoAs that can be adapted and optimized for this compound.

Protocol 1: Acetonitrile-Based Extraction with Solid-Phase Extraction (SPE) Cleanup

This method is suitable for tissues and provides high recovery.[7]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • Isopropanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column (or C18 SPE cartridge)

  • Heptadecanoyl-CoA (internal standard)

Procedure:

  • Homogenize frozen, powdered tissue (~50-100 mg) in a glass homogenizer with 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

  • Add 1 mL of isopropanol and homogenize again.

  • Add 2 mL of acetonitrile, vortex for 5 minutes, and centrifuge at 1,900 x g for 5 minutes.

  • Collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup:

    • Load the supernatant onto a pre-conditioned oligonucleotide purification column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with isopropanol.

  • Concentrate the eluent under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with your LC-MS or HPLC system for analysis.[7]

Protocol 2: Isopropanol and Phosphate Buffer Extraction

This protocol is commonly used for plant tissues but can be adapted for other sample types.[3]

Materials:

  • Extraction Buffer: 2 mL isopropanol, 2 mL 50 mM KH2PO4 (pH 7.2), 50 µL glacial acetic acid, 80 µL of 50 mg/mL fatty acid-free BSA.

  • Petroleum ether saturated with 1:1 (v/v) isopropanol:water.

  • Saturated (NH4)2SO4.

  • Methanol:Chloroform (2:1, v/v).

  • Heptadecanoyl-CoA (internal standard).

Procedure:

  • Weigh ~50 mg of fresh tissue, frozen in liquid nitrogen, in a 2 mL microcentrifuge tube.

  • Add 400 µL of freshly prepared extraction buffer containing the internal standard.

  • Grind the tissue with a polypropylene (B1209903) pestle.

  • Wash the extract three times with 400 µL of saturated petroleum ether. Centrifuge at 100 x g for 1 minute between washes and discard the upper phase.

  • Add 10 µL of saturated (NH4)2SO4 to the extract, followed by 1.2 mL of methanol:chloroform (2:1).

  • Vortex and let it stand at room temperature for 20 minutes.

  • Centrifuge at 21,000 x g for 2 minutes.

  • Transfer the supernatant to a new tube and dry under nitrogen gas.

  • Reconstitute the sample in a solvent suitable for analysis.[3]

Visualizations

Extraction_Workflow_1 cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Tissue in KH2PO4 Buffer + Internal Standard Add_Isopropanol 2. Add Isopropanol & Homogenize Homogenization->Add_Isopropanol Add_ACN 3. Add Acetonitrile & Vortex Add_Isopropanol->Add_ACN Centrifuge_1 4. Centrifuge Add_ACN->Centrifuge_1 Collect_Supernatant 5. Collect Supernatant Centrifuge_1->Collect_Supernatant Load_SPE 6. Load onto SPE Column Collect_Supernatant->Load_SPE Wash_SPE 7. Wash Column Load_SPE->Wash_SPE Elute_SPE 8. Elute Acyl-CoAs Wash_SPE->Elute_SPE Concentrate 9. Concentrate under Nitrogen Elute_SPE->Concentrate Reconstitute 10. Reconstitute Concentrate->Reconstitute Analysis 11. LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for Acetonitrile-Based Extraction with SPE Cleanup.

Extraction_Workflow_2 cluster_prep Sample Preparation cluster_wash Lipid Removal cluster_extraction Extraction cluster_analysis Analysis Grind_Tissue 1. Grind Tissue in Extraction Buffer + Internal Standard Wash_Petroleum_Ether 2. Wash 3x with Petroleum Ether Grind_Tissue->Wash_Petroleum_Ether Centrifuge_Wash 3. Centrifuge & Discard Upper Phase Wash_Petroleum_Ether->Centrifuge_Wash Add_Reagents 4. Add (NH4)2SO4 & Methanol:Chloroform Centrifuge_Wash->Add_Reagents Vortex_Incubate 5. Vortex & Incubate Add_Reagents->Vortex_Incubate Centrifuge_Extract 6. Centrifuge Vortex_Incubate->Centrifuge_Extract Collect_Supernatant 7. Collect Supernatant Centrifuge_Extract->Collect_Supernatant Dry_Sample 8. Dry under Nitrogen Collect_Supernatant->Dry_Sample Reconstitute 9. Reconstitute Dry_Sample->Reconstitute Analysis 10. LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for Isopropanol and Phosphate Buffer Extraction.

References

Technical Support Center: Minimizing Sample Degradation of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to minimize the degradation of acyl-CoA samples during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl-CoA sample degradation?

A1: Acyl-CoA molecules are inherently unstable due to their high-energy thioester bond. The primary causes of degradation are:

  • Hydrolysis: The thioester bond is susceptible to both acid- and base-catalyzed hydrolysis, yielding a free fatty acid and coenzyme A. This process is accelerated at non-neutral pH and higher temperatures.[1][2] Aqueous solutions, especially at basic pH, are detrimental to acyl-CoA stability.[3]

  • Oxidation: The thiol group in coenzyme A can be oxidized, particularly in the presence of atmospheric oxygen, which can lead to the formation of disulfides.[3]

  • Enzymatic Degradation: Endogenous enzymes in biological samples, such as acyl-CoA thioesterases, can rapidly hydrolyze acyl-CoAs.[3][4]

Q2: What are the optimal storage conditions for acyl-CoA standards and samples?

A2: To ensure long-term stability, acyl-CoA standards and extracted samples should be stored as dry pellets or in an organic solvent at -80°C.[5] If aqueous solutions are necessary, they should be prepared fresh, kept on ice, and used immediately. For short-term storage of aqueous solutions, it is recommended to keep them frozen in aliquots at a pH between 2 and 6.[3] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[6]

Q3: How can I minimize acyl-CoA degradation during sample preparation?

A3: Minimizing degradation during sample preparation is critical for accurate quantification. Key practices include:

  • Rapid Quenching: Immediately stop all enzymatic activity at the point of sample collection. This is often achieved by flash-freezing the tissue or cells in liquid nitrogen.

  • Cold Temperatures: Perform all extraction and handling steps on ice or at 4°C to reduce the rate of chemical and enzymatic degradation.

  • Acidic Conditions: Use acidic buffers (e.g., pH 4.9) during homogenization and extraction to improve the stability of the thioester bond.[7]

  • Minimize Time in Aqueous Solutions: Reduce the time samples spend in aqueous solutions to a minimum to prevent hydrolysis.[8]

  • Use of Internal Standards: Add a stable isotope-labeled or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) internal standard early in the extraction process to account for any sample loss or degradation during preparation.[5]

Q4: Which type of sample vials should I use for acyl-CoA analysis?

A4: It is recommended to use glass vials instead of plastic for storing and analyzing acyl-CoA samples. The phosphate (B84403) groups in the acyl-CoA molecule can adhere to plastic surfaces, leading to significant signal loss in analytical instruments like mass spectrometers.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during acyl-CoA analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Acyl-CoAs in LC-MS 1. Sample Degradation: Acyl-CoAs have degraded due to improper handling or storage.[5] 2. Inefficient Extraction: The chosen solvent or method is not effectively extracting the acyl-CoAs from the sample matrix.[5] 3. Analyte Loss on Surfaces: Acyl-CoAs are adsorbing to sample tubes or vials.[5] 4. Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ions or collision energy are being used.1. Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just before analysis.[5] 2. Use an effective extraction solvent, such as an 80% methanol (B129727) solution. For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective for short-chain species.[5] 3. Use glass vials for sample storage and analysis to minimize adsorption.[5] 4. Optimize MS/MS transitions. A common fragmentation is the neutral loss of the phosphorylated ADP moiety.
Poor Chromatographic Peak Shape (e.g., tailing, broadening) 1. Interaction with Metal Surfaces: The phosphate groups on acyl-CoAs can interact with metal components in the LC system. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for acyl-CoA separation.1. Consider a derivatization strategy, such as phosphate methylation, to reduce interactions and improve peak shape.[5] 2. Use a C18 UHPLC column with an ion-pairing agent in the mobile phase. A wash step with 0.1% phosphoric acid between injections can also improve performance.
Inconsistent or Non-Reproducible Quantification 1. Matrix Effects: Co-eluting substances from the sample matrix are interfering with the ionization of the acyl-CoAs. 2. Variable Extraction Efficiency: The efficiency of the extraction process is not consistent across all samples. 3. Inappropriate Internal Standard: The internal standard is not behaving similarly to the analytes of interest.1. Construct calibration curves in a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) for calibration.[5] 2. Ensure thorough homogenization and consistent execution of the extraction protocol for all samples.[1] 3. Use a stable isotope-labeled internal standard if available. Otherwise, choose an odd-chain acyl-CoA that has a chain length within the range of the analytes of interest.[5]

Quantitative Data on Acyl-CoA Stability

While extensive quantitative data on the stability of a wide range of acyl-CoAs under various conditions is limited in the literature, the following table summarizes available information and general principles regarding thioester stability.

Compound/Class Condition Stability Data/Observation Source
Thioesters (general) Neutral pH, Room TemperatureThe hydrolysis half-life of S-methyl thioacetate (B1230152) is reported to be 155 days.[1]
Thioester-functionalized polymers Water or PBS, Room TemperatureNo significant degradation observed after 1 week.[1]
Thioesters (general) Increasing pH and TemperatureHydrolysis rates increase with both increasing pH and temperature.
Acyl-CoAs (general) Aqueous solution, Basic pHUnstable; prone to hydrolysis.[3]
Acyl-CoAs (general) Aqueous solution, Acidic pH (2-6)More stable than at basic pH. Recommended for short-term storage of aqueous solutions.[3]
Palmitoyl-CoA Frozen at -20°C (in solution)Stable for several weeks.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent LC-MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Internal standard solution (e.g., heptadecanoyl-CoA in methanol)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solution of cold methanol containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate vigorously.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen gas at room temperature.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from various tissue types.[1]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 1,900 x g for 5 minutes.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Sample Preparation for Analysis:

    • The collected upper phase can be further purified using solid-phase extraction (SPE) or directly dried down under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualizations

Workflow for Troubleshooting Low Acyl-CoA Recovery

TroubleshootingWorkflow Start Low Acyl-CoA Recovery Detected Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Handling Evaluate Sample Handling Start->Check_Handling Check_Storage Assess Sample Storage Start->Check_Storage Optimize_Solvent Optimize Extraction Solvent/Volume Check_Extraction->Optimize_Solvent Inefficient? Improve_Homogenization Enhance Homogenization Technique Check_Extraction->Improve_Homogenization Incomplete? Use_Cold_Temp Ensure Consistent Cold Temperatures (Ice/4°C) Check_Handling->Use_Cold_Temp Temperature fluctuations? Minimize_Time Reduce Time in Aqueous Buffers Check_Handling->Minimize_Time Prolonged exposure? Store_Dry_Minus80 Store as Dry Pellet at -80°C Check_Storage->Store_Dry_Minus80 Improper conditions? Avoid_FreezeThaw Avoid Repeated Freeze-Thaw Cycles Check_Storage->Avoid_FreezeThaw Multiple cycles? Resolved Issue Resolved Optimize_Solvent->Resolved Improve_Homogenization->Resolved Use_Cold_Temp->Resolved Minimize_Time->Resolved Store_Dry_Minus80->Resolved Avoid_FreezeThaw->Resolved

Caption: A logical workflow for troubleshooting low acyl-CoA recovery.

Chemical Degradation Pathways of Acyl-CoAs

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation AcylCoA Acyl-CoA (R-CO-SCoA) Acid_Catalyzed Acid-Catalyzed (H⁺, H₂O) AcylCoA->Acid_Catalyzed Slow Base_Catalyzed Base-Catalyzed (OH⁻, H₂O) AcylCoA->Base_Catalyzed Fast Enzymatic Enzymatic (Thioesterases) AcylCoA->Enzymatic Very Fast Oxidation_Reaction Oxidizing Agent (e.g., O₂) AcylCoA->Oxidation_Reaction Hydrolysis_Products Free Fatty Acid (R-COOH) + Coenzyme A (HS-CoA) Acid_Catalyzed->Hydrolysis_Products Base_Catalyzed->Hydrolysis_Products Enzymatic->Hydrolysis_Products Oxidation_Product CoA Disulfide (CoA-S-S-CoA) + Other Products Oxidation_Reaction->Oxidation_Product

References

Technical Support Center: Synthesis of Dihydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dihydroxy fatty acyl-CoAs. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in this specialized field.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of dihydroxy fatty acyl-CoAs, covering both enzymatic and chemical approaches.

Enzymatic Synthesis
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield/Conversion Suboptimal Reaction Conditions: Temperature, pH, or solvent may not be ideal for the enzyme.Perform small-scale optimization experiments by varying the temperature (e.g., 30°C, 40°C, 50°C) and pH. For lipases, non-polar organic solvents like hexane (B92381) or MTBE are often effective.[1]
Enzyme Inhibition: High substrate concentrations can sometimes inhibit enzyme activity.[1]Try running the reaction at a lower substrate concentration. Systematically increase the enzyme loading to find the optimal concentration.[1]
Poor Regioselectivity: The enzyme may hydroxylate at undesired positions, leading to a mixture of products and accumulation of mono-hydroxylated intermediates.[2]Consider using a dual-enzyme system with different regioselectivities. For example, a cis-Δ9 fatty acid hydratase followed by a cis-Δ12 hydratase can improve the conversion of polyunsaturated fatty acids to di-hydroxy products.
Enzyme Inactivation: Peroxygenases can be inactivated by high concentrations of hydrogen peroxide.[3]Use continuous feeding of H₂O₂ to maintain a low, steady concentration.[3]
Low Enantioselectivity Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity.[1]If the reaction is being run at an elevated temperature to increase the rate, try lowering it.[1]
Acyl Donor/Enzyme Choice: The structure of the acyl donor or the specific lipase (B570770) used can influence enantioselectivity.[1]Experiment with different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate). Screen different lipases, as they may exhibit varying enantioselectivity for the substrate.[1]
Chemical Synthesis
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Dihydroxylation Poor Regioselectivity: Dihydroxylation of dienes can lead to a mixture of regioisomers.[4]The choice of dihydroxylation method (e.g., Sharpless asymmetric dihydroxylation vs. Upjohn conditions) can influence regioselectivity. Careful selection of catalysts and reaction conditions is crucial.[4]
Side Reactions: Strong reducing agents like LiAlH₄ used for ester reduction can also reduce double bonds.Use chemoselective methods like catalytic hydrogenation with specific catalysts that favor carbonyl reduction over olefin hydrogenation.[5]
Difficulty with Protecting Groups Incompatible Protecting Groups: The chosen protecting group may not be stable under the reaction conditions for subsequent steps.For protecting 1,2- and 1,3-diols, consider using acetals (e.g., acetonides), which are stable to basic and nucleophilic reagents but are easily cleaved under acidic conditions.[5] Avoid protecting groups that are sensitive to conditions required for other transformations (e.g., avoid benzyl (B1604629) ethers if hydrogenation is planned).[5]
Product Purification Challenges Co-elution of Isomers: Regioisomers and stereoisomers of dihydroxy fatty acids can be difficult to separate by standard chromatography.[6]Utilize specialized chromatographic techniques. For analytical purposes, derivatization with reagents like boronic acids can aid in the separation and detection of vicinal diols by LC-MS.[6] For preparative scale, consider crystallization if the product is a solid.[5]
Removal of Byproducts: Byproducts from reactions like the Wittig reaction (e.g., triphenylphosphine (B44618) oxide) can have similar polarity to the desired product, complicating purification.[5]Optimize column chromatography conditions. An acid-base workup can effectively remove ionic impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the enzymatic synthesis of dihydroxy fatty acids?

A1: The primary challenges include achieving high regio- and stereoselectivity, preventing the accumulation of mono-hydroxylated intermediates, and maintaining enzyme stability, especially for peroxygenases that are sensitive to high concentrations of hydrogen peroxide.[2][3]

Q2: How can I improve the yield of my enzymatic dihydroxylation reaction?

A2: To improve yields, optimize reaction conditions such as temperature, pH, and solvent.[1] Also, consider the substrate-to-enzyme ratio, as high substrate concentrations can lead to inhibition.[1] For complex substrates like polyunsaturated fatty acids, a dual-enzyme system might be necessary to drive the reaction to completion.

Q3: What are the best methods for purifying dihydroxy fatty acids?

A3: Purification can be challenging due to the presence of isomers. Common techniques include column chromatography, thin-layer chromatography (TLC), and crystallization.[5] For analytical separation and quantification, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool, often enhanced by pre-column derivatization to improve the separation of isomers.[6]

Q4: What are the key stability concerns for dihydroxy fatty acyl-CoAs?

A4: Dihydroxy fatty acids, particularly those that are unsaturated, are susceptible to oxidation.[7] The primary products of autoxidation are unstable hydroperoxides that can decompose into secondary oxidation products like aldehydes and ketones, affecting the integrity of the sample.[7] Proper storage under inert atmosphere and at low temperatures is crucial.

Q5: What are the advantages of enzymatic synthesis over chemical synthesis for dihydroxy fatty acids?

A5: Enzymatic synthesis offers higher regio- and stereoselectivity, which is often difficult to achieve with chemical methods. It also involves milder reaction conditions, reducing the need for protecting groups and minimizing side reactions.[8]

Data Summary

Table 1: Enzymatic Hydroxylation of Oleic Acid

EnzymeSubstrate ConcentrationProductMolar YieldProductivityReference
Oleate Hydratase40 g/L10-hydroxystearic acid94%16 g/L/h[9]

Table 2: Regioselectivity of P450 Enzymes in Fatty Acid Hydroxylation

EnzymeSubstrateα-hydroxylation : β-hydroxylationConversionReference
P450ExαCaproic Acid (C6)14 : 195%[2]
P450SpαCaproic Acid (C6)Preferential αup to 99%[2]
P450SpαOctanoic Acid (C8)Preferential αup to 99%[2]
P450SpαDecanoic Acid (C10)Preferential αup to 99%[2]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic α-Hydroxylation of a Fatty Acid

This protocol is a generalized procedure based on the regio- and stereoselective α-hydroxylation of medium-chain fatty acids using P450 enzymes.[2]

  • Reaction Setup: In a suitable reaction vessel, prepare a phosphate (B84403) buffer solution. Add the fatty acid substrate and a co-solvent like acetonitrile (B52724) to aid solubility.

  • Enzyme Addition: Add the purified P450 enzyme (e.g., P450Exα or P450Spα) to the reaction mixture.

  • Initiation of Reaction: Start the reaction by the continuous feeding of a hydrogen peroxide solution. This is crucial to avoid high concentrations of H₂O₂ that could inactivate the enzyme.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., with BSTFA).

  • Work-up and Purification: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and the solvent is evaporated. The crude product can be purified by column chromatography.

Protocol 2: Purification of Hydroxy Fatty Acids by Solid Phase Extraction

This protocol is a general guide for separating hydroxy fatty acids from non-hydroxylated fatty acids.

  • Sample Preparation: Dissolve the crude fatty acid mixture in a non-polar solvent like hexane.

  • Column Preparation: Pack a glass column with silica (B1680970) gel and condition it with hexane.

  • Loading and Elution: Load the sample onto the column.

    • Elute the non-hydroxylated fatty acid methyl esters with a non-polar solvent mixture (e.g., n-hexane/ethyl acetate 95:5).

    • Elute the hydroxy fatty acid methyl esters with a more polar solvent mixture (e.g., n-hexane/ethyl acetate 80:20).[10]

  • Analysis: The collected fractions can be analyzed by GC-MS. The hydroxy fatty acid fraction may require derivatization (e.g., silylation) prior to GC-MS analysis.

Visualizations

Enzymatic_Dihydroxylation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis PUFA Polyunsaturated Fatty Acid Mono_HFA Mono-hydroxy Fatty Acid Intermediate PUFA->Mono_HFA Enzyme 1 (e.g., cis-Δ9 Hydratase) Di_HFA Dihydroxy Fatty Acid Product Mono_HFA->Di_HFA Enzyme 2 (e.g., cis-Δ12 Hydratase) Crude Crude Reaction Mixture Di_HFA->Crude Purified Purified Dihydroxy Fatty Acid Crude->Purified Column Chromatography Analysis LC-MS/MS Analysis Purified->Analysis Derivatization & Injection

Caption: Workflow for enzymatic synthesis and analysis of dihydroxy fatty acids.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR PLC Phospholipase C Receptor->PLC activates PUFA PUFA (from membrane) PLC->PUFA releases DiHFA Dihydroxy Fatty Acid PUFA->DiHFA CYP450, sEH PKC Protein Kinase C DiHFA->PKC modulates Downstream Downstream Signaling PKC->Downstream phosphorylates Agonist Agonist Agonist->Receptor

Caption: Putative signaling pathway involving dihydroxy fatty acids.

Troubleshooting_Logic Start Low Product Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Success Yield Improved Start->Success No Optimize_Conditions Optimize Reaction Conditions (T, pH) Check_Purity->Optimize_Conditions Enzyme_Conc Vary Enzyme Concentration Optimize_Conditions->Enzyme_Conc Substrate_Conc Vary Substrate Concentration Enzyme_Conc->Substrate_Conc Check_Cofactors Check Cofactor Availability Substrate_Conc->Check_Cofactors Analyze_Byproducts Analyze for Byproducts/Intermediates Check_Cofactors->Analyze_Byproducts Purification_Issue Investigate Purification Loss Analyze_Byproducts->Purification_Issue Modify_Purification Modify Purification Protocol Purification_Issue->Modify_Purification Yes Purification_Issue->Success No Modify_Purification->Success

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Technical Support Center: 3,6-Dihydroxydecanoyl-CoA Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3,6-Dihydroxydecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, components of the biological matrix (e.g., plasma, tissue homogenates) such as phospholipids, salts, and other endogenous metabolites can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3]

Q2: My this compound signal is lower than expected or highly variable. Could this be due to matrix effects?

A2: Yes, low or inconsistent signal intensity is a classic symptom of ion suppression caused by matrix effects.[1][2] Components of the sample matrix can compete with this compound for ionization, leading to a reduced signal.[2] Variability can arise from differences in the matrix composition between samples. It is crucial to investigate for matrix effects if you observe poor reproducibility.

Q3: How can I confirm that matrix effects are affecting my analysis?

A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[2] In this setup, a constant flow of a pure this compound standard is introduced into the LC flow after the analytical column, but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dip or rise in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement.[2][4]

Q4: What is the best internal standard to use for the quantification of this compound to correct for matrix effects?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ¹³C or ²H). A SIL internal standard is chemically and physically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[4] This allows for the analyte-to-internal standard ratio to remain constant, enabling accurate quantification even in the presence of matrix effects.[4] If a specific SIL-IS is unavailable, a structurally similar acyl-CoA can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating matrix effects during the analysis of this compound.

Troubleshooting Workflow for Matrix Effects

If you suspect matrix effects are impacting your results, follow this logical progression to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification Start Poor Reproducibility or Inaccurate Quantification CheckIS Using Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->CheckIS PostColumnInfusion Perform Post-Column Infusion Experiment CheckIS->PostColumnInfusion No SuppressionObserved Ion Suppression or Enhancement Observed? CheckIS->SuppressionObserved Yes PostColumnInfusion->SuppressionObserved OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionObserved->OptimizeSamplePrep Yes OptimizeChroma Optimize Chromatography (Gradient, Column Chemistry) SuppressionObserved->OptimizeChroma Yes DiluteSample Dilute Sample SuppressionObserved->DiluteSample Yes End Accurate & Reproducible Quantification SuppressionObserved->End No Revalidate Re-evaluate with Post-Column Infusion or Matrix-Matched Calibrators OptimizeSamplePrep->Revalidate OptimizeChroma->Revalidate DiluteSample->Revalidate Revalidate->End

Caption: A workflow diagram for identifying, mitigating, and verifying the resolution of matrix effects.

Issue: Significant Ion Suppression Observed

Cause: Co-elution of highly abundant, easily ionizable molecules from the sample matrix, such as phospholipids. Phospholipids are a major cause of ion suppression in positive electrospray ionization (+ESI) mode.[1][4]

Solutions:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): LLE can effectively partition this compound away from more polar or non-polar interferences.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A mixed-mode or reversed-phase SPE cartridge can be used to retain the analyte while washing away interfering compounds.[4]

  • Optimize Chromatographic Separation:

    • Adjust the Gradient: A shallower gradient can improve the separation between this compound and interfering peaks.[4]

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity and move the analyte away from the region of ion suppression.[4]

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Quantitative Impact of Mitigation Strategies

The choice of sample preparation method has a significant impact on the extent of matrix effects.

Mitigation StrategyTypical Reduction in Ion SuppressionAnalyte RecoveryThroughput
Protein Precipitation LowHighHigh
Liquid-Liquid Extraction Moderate to HighVariableModerate
Solid-Phase Extraction HighGood to HighModerate
Phospholipid Removal Plates Very HighHighHigh

This table provides a generalized comparison. Actual performance will depend on the specific matrix and analyte.

Experimental Protocols

Protocol: Sample Preparation of Acyl-CoAs using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of short- to medium-chain acyl-CoAs from biological samples and should be optimized for this compound.

ExperimentalWorkflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps Homogenize 1. Homogenize Sample (e.g., tissue in buffer) AddIS 2. Add SIL- Internal Standard Homogenize->AddIS Condition 5. Condition SPE Cartridge (Methanol) Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) AddIS->Precipitate Centrifuge 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge Equilibrate 6. Equilibrate SPE Cartridge (Water) Condition->Equilibrate Evaporate 10. Evaporate Eluate Load 7. Load Sample Equilibrate->Load Wash 8. Wash Cartridge (e.g., 5% Methanol) to remove interferences Load->Wash Elute 9. Elute Analyte (e.g., 90% Methanol (B129727) with 0.1% Formic Acid) Wash->Elute Reconstitute 11. Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analyze 12. LC-MS/MS Analysis Reconstitute->Analyze

Caption: A general experimental workflow for the extraction of acyl-CoAs from biological samples using SPE.

Methodology:

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard for this compound to the homogenate.

  • Protein Precipitation: Add cold acetonitrile (B52724) (e.g., 2:1 volume ratio of acetonitrile to sample) to precipitate proteins. Vortex and incubate at a low temperature.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g for 10 minutes at 4°C) and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge by passing methanol through the sorbent.[4]

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing water through it. Do not let the sorbent dry out.[4]

  • Sample Loading: Load the supernatant from step 4 onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.[4]

  • Elution: Elute the this compound and internal standard using a strong elution solvent (e.g., 90% methanol with 0.1% formic acid).[4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Recommended LC-MS/MS Parameters
  • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[6]

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium (B1175870) hydroxide (B78521) or formic acid to improve peak shape and ionization. A high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can be effective for separating acyl-CoAs.[6]

  • Ionization Mode: Positive Electrospray Ionization (+ESI) is typically used for the analysis of acyl-CoAs.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

References

Validation & Comparative

Validating the Identity of 3,6-Dihydroxydecanoyl-CoA in Cells: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated signaling pathways, the accurate identification and quantification of specific acyl-Coenzyme A (acyl-CoA) species is paramount. This guide provides an objective comparison of the primary analytical methods for validating the identity of 3,6-dihydroxydecanoyl-CoA in cellular samples, supported by experimental data and detailed protocols.

Executive Summary

The validation of this compound in complex biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method stands as the gold standard due to its unparalleled sensitivity and specificity, allowing for confident identification and precise quantification. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, offer a more accessible but less specific approach. This guide will compare these methodologies, providing the necessary details to select the most appropriate technique for your research needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound validation depends on the required sensitivity, specificity, and available instrumentation. Below is a summary of the key performance metrics for the most common techniques.

Method Key Strengths Key Limitations Typical Recovery Limit of Detection (LOD)
LC-MS/MS High specificity and sensitivity; structural confirmation via fragmentation; capable of multiplexing.Requires expensive instrumentation and specialized expertise.80-115% (with internal standards)Low nM to fmol range
HPLC-Fluorescence High sensitivity; more accessible instrumentation than MS.Indirect detection requiring derivatization; potential for co-eluting interferences.75-95%pmol range
HPLC-UV Simple and robust; widely available instrumentation.Lower sensitivity and specificity compared to MS and fluorescence methods.95-97% (for some acyl-CoAs)High pmol to low nmol range

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier method for the definitive identification and quantification of this compound. It combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.

Experimental Protocol

1. Acyl-CoA Extraction from Cultured Cells:

This protocol can be adapted for both adherent and suspension cells.

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 2:2:1 mixture of acetonitrile:methanol:water) to the cell pellet or plate.

    • For adherent cells, scrape the cells in the cold solvent.

    • Vortex the cell lysate vigorously for 1 minute and incubate on ice for 15 minutes.

  • Protein Precipitation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

2. Optional: Solid-Phase Extraction (SPE) for Sample Cleanup:

For samples with high matrix complexity, an SPE cleanup step can improve data quality.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate).

  • Sample Loading: Load the reconstituted cell extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of equilibration buffer to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate and reconstitute as described above.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1) with 10 mM ammonium acetate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): 954.3 m/z ([M+H]⁺). This is calculated from the molecular formula of this compound (C31H55N7O19P3S).

      • Product Ion (Q3): 447.1 m/z. This corresponds to the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.2 Da).

    • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) is highly recommended for accurate quantification.

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_extraction Cellular Extraction cluster_analysis Analysis cell_harvest Cell Harvesting lysis Lysis & Solvent Extraction cell_harvest->lysis centrifugation Centrifugation (Protein Precipitation) lysis->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc Sample Injection msms Tandem Mass Spectrometry (Detection & Identification) lc->msms data Data Analysis (Quantification) msms->data

Caption: Workflow for the validation of this compound using LC-MS/MS.

Method 2: HPLC with Fluorescence Detection

This method provides a sensitive alternative to LC-MS/MS, relying on the derivatization of the acyl-CoA molecule to introduce a fluorescent tag.

Experimental Protocol

1. Acyl-CoA Extraction:

Follow the same extraction protocol as described for LC-MS/MS (Solvent Precipitation with or without SPE).

2. Fluorescent Derivatization:

The adenine (B156593) moiety of Coenzyme A can be derivatized with chloroacetaldehyde (B151913) to form a highly fluorescent etheno-derivative.

  • Reaction Mixture: To the dried cell extract, add 50 µL of a solution containing 0.5 M chloroacetaldehyde in a sodium citrate (B86180) buffer (pH 4.5).

  • Incubation: Incubate the mixture at 80°C for 20 minutes in a sealed vial.

  • Cooling: Cool the reaction mixture to room temperature before injection.

3. HPLC Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with a suitable buffer (e.g., 0.1 M potassium phosphate, pH 5.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Use a gradient elution to separate the derivatized acyl-CoAs.

  • Fluorescence Detection:

    • Excitation Wavelength: ~305 nm.

    • Emission Wavelength: ~410 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the derivatized this compound to a standard curve prepared with derivatized standards.

Visualization of the HPLC-Fluorescence Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc_analysis Analysis extraction Acyl-CoA Extraction derivatization Fluorescent Derivatization extraction->derivatization hplc_sep HPLC Separation derivatization->hplc_sep Sample Injection fluo_det Fluorescence Detection hplc_sep->fluo_det quant Quantification fluo_det->quant

Caption: Workflow for this compound analysis via HPLC with fluorescence detection.

Signaling Pathway Context

The accurate measurement of this compound is critical for understanding its role in various metabolic pathways. For instance, it may be an intermediate in novel fatty acid synthesis or degradation pathways, or act as a signaling molecule itself.

Signaling_Pathway FA Fatty Acid Precursors Pathway1 Novel Biosynthesis Pathway FA->Pathway1 Enzymatic Steps Target_CoA This compound Pathway2 Beta-Oxidation Variant Target_CoA->Pathway2 Degradation Signaling Downstream Signaling (e.g., Protein Acylation, Gene Regulation) Target_CoA->Signaling Pathway1->Target_CoA

Caption: Potential metabolic context of this compound.

Conclusion

A Functional Comparison of Dihydroxyacyl-CoA Esters in Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of three key dihydroxyacyl-CoA esters: 3-hydroxy-2-methylbutyryl-CoA, β-hydroxy-β-methylbutyryl-CoA, and 3-hydroxybutyryl-CoA. These molecules are critical intermediates in major metabolic pathways, and their dysregulation is implicated in various metabolic disorders. This document summarizes their metabolic roles, enzymatic processing, and emerging evidence of their functions in cellular signaling, supported by experimental data and detailed protocols.

Introduction to Dihydroxyacyl-CoA Esters

Dihydroxyacyl-CoA esters are a class of metabolites characterized by a hydroxyl group on the acyl chain attached to coenzyme A. Their position and the presence of methyl branches on the acyl chain dictate their metabolic fate and biological function. This guide focuses on a comparative analysis of three such esters that are central to amino acid catabolism and fatty acid oxidation.

Metabolic and Functional Overview

These dihydroxyacyl-CoA esters are primarily generated within the mitochondria as intermediates in the degradation of amino acids and fatty acids. Their subsequent enzymatic conversion is crucial for energy production and the synthesis of other essential molecules.

  • 3-Hydroxy-2-methylbutyryl-CoA is an essential intermediate in the catabolism of the branched-chain amino acid isoleucine. Its metabolism is a key step in the pathway that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

  • β-Hydroxy-β-methylbutyryl-CoA (HMB-CoA) , also known as 3-hydroxyisovaleryl-CoA, is a metabolite of the branched-chain amino acid leucine (B10760876). While the majority of leucine is metabolized to isovaleryl-CoA, a smaller portion is converted to HMB-CoA.

  • 3-Hydroxybutyryl-CoA is a central molecule in several metabolic pathways, including the fermentation of butyric acid, the metabolism of lysine (B10760008) and tryptophan, and the β-oxidation of fatty acids.

Comparative Enzyme Kinetics

The dehydrogenation of these dihydroxyacyl-CoA esters is a critical step in their respective metabolic pathways, catalyzed by specific NAD+-dependent dehydrogenases. The kinetic parameters of these enzymes provide insight into their efficiency and substrate preference.

SubstrateEnzymeSource OrganismKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (s-1mM-1)Reference
(S)-3-Hydroxybutyryl-CoA(S)-3-Hydroxybutyryl-CoA DehydrogenaseNitrosopumilus maritimus1998.65271
Acetoacetyl-CoA (reverse reaction)(S)-3-Hydroxybutyryl-CoA DehydrogenaseNitrosopumilus maritimus26144.8-
Acetoacetyl-CoA (reverse reaction)3-Hydroxybutyryl-CoA DehydrogenaseClostridium beijerinckii14540-
Acetoacetyl-CoA (reverse reaction)(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB')Ralstonia eutropha H1648149-

Note: Direct comparative kinetic data for 3-hydroxy-2-methylbutyryl-CoA dehydrogenase and the dehydrogenase acting on β-hydroxy-β-methylbutyryl-CoA under identical conditions is limited in the available literature. The data presented for 3-hydroxybutyryl-CoA dehydrogenase from various organisms illustrates the range of activities.

Signaling Pathways and Cellular Regulation

While long-chain acyl-CoA esters are recognized as important signaling molecules, the specific signaling roles of their short-chain dihydroxyacyl counterparts are an emerging area of research.

3-Hydroxybutyryl-CoA and its Derivatives: The deacylated form, 3-hydroxybutyrate (B1226725) (a ketone body), has well-documented signaling functions, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors like HCAR2 and FFAR3. This can influence gene expression, inflammation, and oxidative stress.

β-Hydroxy-β-methylbutyryl-CoA and its Derivatives: The deacylated form, β-hydroxy-β-methylbutyrate (HMB), has been shown to stimulate the mTOR signaling pathway, which is a central regulator of protein synthesis. This effect is particularly relevant in attenuating muscle protein degradation in cachectic states.

The direct signaling roles of the CoA-esterified forms of these molecules are less clear and may be linked to their influence on mitochondrial function and the overall metabolic state of the cell.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is a continuous spectrophotometric rate determination assay applicable to various 3-hydroxyacyl-CoA dehydrogenases.

Principle: The enzymatic reaction involves the reduction of NAD+ to NADH or the oxidation of NADH to NAD+, which can be monitored by the change in absorbance at 340 nm. The forward reaction (oxidation of the hydroxyacyl-CoA) is monitored by the increase in absorbance at 340 nm, while the reverse reaction (reduction of the ketoacyl-CoA) is monitored by the decrease in absorbance.

Reagents:

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3 at 37°C)

  • NAD+ or NADH solution (concentration to be optimized based on the specific enzyme's Km)

  • Dihydroxyacyl-CoA ester substrate or the corresponding ketoacyl-CoA ester (concentration to be varied for kinetic analysis)

  • Purified enzyme solution

Procedure:

  • In a cuvette, combine the potassium phosphate buffer, NAD+ or NADH solution, and the substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial linear rate of the reaction is used to calculate the enzyme activity.

Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

13C-Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the rates of metabolic pathways in living cells.

Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C]glucose or a specific 13C-labeled amino acid). The labeled atoms are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of key metabolites (often proteinogenic amino acids) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different metabolic pathways can be calculated.

General Workflow:

  • Cell Culture: Grow cells in a defined medium with the 13C-labeled tracer until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.

  • Sample Preparation: For analysis of proteinogenic amino acids, hydrolyze total cell protein.

  • Analytical Measurement: Analyze the mass isotopomer distribution of the target metabolites using GC-MS, LC-MS, or NMR.

  • Computational Modeling: Use specialized software to fit the experimental labeling data to a metabolic network model to estimate the intracellular fluxes.

Visualizations

Metabolic_Pathways cluster_Isoleucine Isoleucine Catabolism cluster_Leucine Leucine Catabolism cluster_FattyAcid Fatty Acid Beta-Oxidation Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate BCAT alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA ACADSB 3-Hydroxy-2-methylbutyryl-CoA 3-Hydroxy-2-methylbutyryl-CoA Tiglyl-CoA->3-Hydroxy-2-methylbutyryl-CoA ECHS1 alpha-Methylacetoacetyl-CoA alpha-Methylacetoacetyl-CoA 3-Hydroxy-2-methylbutyryl-CoA->alpha-Methylacetoacetyl-CoA HADH2 Propionyl-CoA Propionyl-CoA alpha-Methylacetoacetyl-CoA->Propionyl-CoA ACAT Acetyl-CoA Acetyl-CoA alpha-Methylacetoacetyl-CoA->Acetyl-CoA ACAT TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH beta-Methylcrotonyl-CoA beta-Methylcrotonyl-CoA Isovaleryl-CoA->beta-Methylcrotonyl-CoA IVD beta-Hydroxy-beta-methylbutyryl-CoA beta-Hydroxy-beta-methylbutyryl-CoA beta-Methylcrotonyl-CoA->beta-Hydroxy-beta-methylbutyryl-CoA Enoyl-CoA Hydratase HMG-CoA HMG-CoA beta-Hydroxy-beta-methylbutyryl-CoA->HMG-CoA ? Ketone Bodies Ketone Bodies HMG-CoA->Ketone Bodies Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA ACAD 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADH 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA 3-Ketoacyl-CoA->Chain-shortened Acyl-CoA Thiolase Chain-shortened Acyl-CoA->Fatty Acyl-CoA

Caption: Metabolic pathways involving the three dihydroxyacyl-CoA esters.

Experimental_Workflow cluster_Enzyme_Assay Enzyme Kinetic Analysis cluster_MFA Metabolic Flux Analysis Enzyme Purification Enzyme Purification Spectrophotometric Assay Spectrophotometric Assay Enzyme Purification->Spectrophotometric Assay Kinetic Parameter Calculation (Km, Vmax) Kinetic Parameter Calculation (Km, Vmax) Spectrophotometric Assay->Kinetic Parameter Calculation (Km, Vmax) 13C Labeling Experiment 13C Labeling Experiment Metabolite Extraction Metabolite Extraction 13C Labeling Experiment->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Flux Calculation Flux Calculation MS or NMR Analysis->Flux Calculation

Caption: General experimental workflow for functional comparison.

3,6-Dihydroxydecanoyl-CoA: An Emerging Biomarker in Metabolic Disorders Compared to Established Analytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of diagnostic and prognostic biomarkers for inborn errors of metabolism is continually evolving. While the focus of this guide is on the potential of 3,6-dihydroxydecanoyl-CoA as a biomarker, it is important to note that comprehensive quantitative and comparative data for this specific molecule in metabolic disorders is not yet widely available in peer-reviewed literature. Therefore, this guide will provide a detailed comparison of well-established biomarkers for related metabolic disorders, namely peroxisomal and fatty acid β-oxidation defects, to offer a framework for evaluating potential new markers like this compound. The primary biomarkers for comparison are very-long-chain fatty acids (VLCFAs) and specific acylcarnitine profiles.

Overview of Compared Biomarkers

This compound is an intermediate in the peroxisomal β-oxidation of fatty acids. Its accumulation could theoretically serve as a specific marker for defects in this pathway, such as D-bifunctional protein deficiency, a Zellweger spectrum disorder.[1] However, its clinical utility is still under investigation.

Very-Long-Chain Fatty Acids (VLCFAs) , particularly C26:0 and C24:0, and their ratios to C22:0, are the gold standard for diagnosing peroxisomal biogenesis disorders and X-linked adrenoleukodystrophy.[1] Elevated levels of VLCFAs in plasma are indicative of impaired peroxisomal β-oxidation.

Acylcarnitines are esters of carnitine and fatty acids, which are crucial for the transport of fatty acids into the mitochondria for β-oxidation.[2] Profiling of acylcarnitines by tandem mass spectrometry is a powerful tool for the diagnosis of mitochondrial fatty acid β-oxidation disorders. Specific acylcarnitines, such as long-chain 3-hydroxyacylcarnitines, are elevated in conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[3]

Comparative Performance of Key Biomarkers

The following tables summarize the quantitative data for established biomarkers in relevant metabolic disorders.

Table 1: Very-Long-Chain Fatty Acids (VLCFA) in Peroxisomal Disorders

BiomarkerDisorderPatient GroupMedian Concentration (µg/mL)Control Group Median Concentration (µg/mL)Diagnostic Performance
C26:0 Zellweger Spectrum Disorder (mild-intermediate)PBD-ZSD Patients1.65 ± 0.880.23 ± 0.09Elevated levels are a key diagnostic feature.[4]
C26:1 Zellweger Spectrum Disorder (mild-intermediate)PBD-ZSD Patients0.78 ± 0.460.18 ± 0.09Elevated levels are observed.[4]
C24/C22 Ratio Zellweger Spectrum Disorder (mild-intermediate)PBD-ZSD Patients1.46 ± 0.320.84 ± 0.10Ratio is significantly increased.[4]
C26/C22 Ratio Zellweger Spectrum Disorder (mild-intermediate)PBD-ZSD Patients0.50 ± 0.16Not specifiedRatio is significantly increased.[4]
C26:0/C22:0 Ratio D-Bifunctional Protein DeficiencyDBP Patients0.30 ± 0.13Not specifiedSignificantly higher than in mild ZS.[4]
C26:0 D-Bifunctional Protein DeficiencyDBP Patients2.61 ± 0.97Not specifiedSignificantly higher than in mild ZS.[4]

Table 2: Acylcarnitine Ratios in LCHAD Deficiency

Biomarker RatioDisorderPatient GroupMean RatioControl Group Mean RatioSpecificity
(C16OH + C18OH + C18:1OH) / C0 ("HADHA ratio") LCHAD/MTP DeficiencyLCHAD/MTP PatientsSignificantly elevatedNot specifiedHigh specificity; not elevated in VLCAD deficiency patients.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Protocol 1: Analysis of Very-Long-Chain Fatty Acids (VLCFA) by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Plasma samples (approximately 100 µL) are subjected to hydrolysis to release fatty acids from lipids. This is typically achieved by heating with a strong acid or base (e.g., HCl in methanol).

    • Internal standards (e.g., deuterated C26:0) are added for quantification.

    • Fatty acids are then extracted using an organic solvent (e.g., hexane).

    • The extracted fatty acids are derivatized to form volatile esters (e.g., pentafluorobenzyl bromide derivatives) to improve their chromatographic properties.[4]

  • GC-MS Analysis:

    • The derivatized fatty acid methyl esters are injected into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

    • The gas chromatograph separates the different fatty acid esters based on their boiling points and interaction with the column's stationary phase.

    • The separated esters then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
  • Sample Preparation (from Dried Blood Spots):

    • A small disc is punched from the dried blood spot on a filter card.

    • The acylcarnitines are extracted from the disc using a solvent, typically methanol, containing a mixture of isotopically labeled internal standards for a range of acylcarnitines.

  • MS/MS Analysis:

    • The extract is analyzed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

    • The sample is directly introduced into the mass spectrometer without prior chromatographic separation.

    • The first mass spectrometer (Q1) is set to select the precursor ions of the acylcarnitines.

    • These selected ions are then fragmented in a collision cell (Q2).

    • The second mass spectrometer (Q3) analyzes the resulting fragment ions.

    • Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard, allowing for quantification.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental processes can aid in understanding the rationale behind biomarker selection and analysis.

Fatty_Acid_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Activation Zellweger Spectrum\nDisorder Zellweger Spectrum Disorder VLCFA->Zellweger Spectrum\nDisorder Accumulates in Beta_Oxidation_Peroxisome β-Oxidation Cycle VLCFA_CoA->Beta_Oxidation_Peroxisome Intermediates_P Intermediates (e.g., this compound) Beta_Oxidation_Peroxisome->Intermediates_P Acetyl_CoA_P Acetyl-CoA Beta_Oxidation_Peroxisome->Acetyl_CoA_P LCFA Long-Chain Fatty Acid (LCFA) LCFA_CoA LCFA-CoA LCFA->LCFA_CoA Activation Acylcarnitine Acylcarnitine LCFA_CoA->Acylcarnitine CPT1 Beta_Oxidation_Mitochondrion β-Oxidation Cycle LCFA_CoA->Beta_Oxidation_Mitochondrion Acylcarnitine->LCFA_CoA CPT2 LCHAD Deficiency LCHAD Deficiency Acylcarnitine->LCHAD Deficiency Specific species accumulate in Acetyl_CoA_M Acetyl-CoA Beta_Oxidation_Mitochondrion->Acetyl_CoA_M

Caption: Simplified overview of peroxisomal and mitochondrial fatty acid β-oxidation pathways.

Biomarker_Analysis_Workflow Patient_Sample Patient Sample (Plasma, Dried Blood Spot) Sample_Preparation Sample Preparation (Extraction, Derivatization) Patient_Sample->Sample_Preparation Analytical_Platform Analytical Platform (GC-MS, LC-MS/MS) Sample_Preparation->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Analysis Data Analysis (Quantification, Comparison to Controls) Data_Acquisition->Data_Analysis Diagnosis Diagnosis/Monitoring Data_Analysis->Diagnosis

References

A Comparative Analysis of Acyl-CoA Profiles in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate shifts in cellular metabolism is paramount to unraveling disease mechanisms and identifying novel therapeutic targets. Acyl-Coenzyme A (acyl-CoA) molecules, central players in fatty acid metabolism, are emerging as critical regulators in a variety of pathological states. This guide provides a comparative analysis of acyl-CoA profiles across key disease models—metabolic disorders, cancer, cardiovascular disease, and neurodegenerative diseases—supported by experimental data and detailed methodologies.

Acyl-CoAs are essential intermediates in a multitude of cellular processes, including energy production through β-oxidation, synthesis of complex lipids for membrane structure and signaling, and post-translational modification of proteins. Dysregulation of acyl-CoA metabolism has been implicated in the pathophysiology of numerous diseases. This guide offers a comparative overview of these alterations, presenting quantitative data from various disease models to facilitate a deeper understanding of the metabolic reprogramming that occurs in these conditions.

Comparative Analysis of Acyl-CoA Profiles

The following tables summarize the quantitative changes in acyl-CoA levels observed in different disease models. These alterations highlight the distinct metabolic reprogramming strategies employed by cells in various pathological contexts.

Disease ModelTissue/Cell TypeAcyl-CoA SpeciesFold Change / ObservationReference
Metabolic Disease
High-Fat Diet-Induced Insulin (B600854) Resistance (Rat)Red Gastrocnemius MuscleTotal Long-Chain Acyl-CoAs93% increase[1]
Linoleoyl-CoA (18:2)4-fold increase[1]
LiverAcetyl-CoASignificantly suppressed
LiverPropionyl-CoAReduced[2]
Cardiovascular Disease
Cardiac Hypertrophy (Acsl1 Knockout Mouse)HeartTotal Long-Chain Acyl-CoAs65% reduction
Palmitoyl-CoA (16:0)67-75% reduction
Palmitoleoyl-CoA (16:1)67-75% reduction
Oleoyl-CoA (18:1)67-75% reduction
Linoleoyl-CoA (18:2)67-75% reduction
Linolenoyl-CoA (18:3)67-75% reduction
Stearoyl-CoA (18:0)26% reduction
Cancer
Glioblastoma-Acyl-CoA Binding Protein (ACBP)Highly expressed, binds to acyl-CoAs to sustain proliferation[1][3]
Various Cancers-Stearoyl-CoA Desaturase (SCD1)Overexpressed, promotes tumorigenesis[4][5][6]
Neurodegenerative Disease
Alzheimer's Disease (AD)BrainAcetyl-CoADeficits in synthesis[5][6]
Parkinson's Disease (PD) (MPTP model)Substantia NigraAcyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)Increased expression[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of acyl-CoAs in disease, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for acyl-CoA profiling.

cluster_0 Acyl-CoA Extraction and Analysis Workflow Tissue Tissue/Cell Sample Homogenization Homogenization (e.g., in KH2PO4 buffer) Tissue->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Purification Purification (e.g., OPC column) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Analysis LCMS->Data

A typical workflow for acyl-CoA profiling.

cluster_1 Role of Acyl-CoAs in Insulin Resistance HFD High-Fat Diet FFA Increased Plasma Free Fatty Acids HFD->FFA LCACoA Increased Intracellular Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) FFA->LCACoA DAG Diacylglycerol (DAG) Accumulation LCACoA->DAG PKC PKC Activation DAG->PKC IRS1 IRS-1 Serine Phosphorylation PKC->IRS1 inhibits InsulinSignal Impaired Insulin Signaling IRS1->InsulinSignal

Acyl-CoA-mediated insulin resistance.

cluster_2 Acyl-CoA Metabolism in Cancer Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA FASN Fatty Acid Synthase (FASN) (Upregulated) AcetylCoA->FASN SFA Saturated Fatty Acids (e.g., Palmitate) FASN->SFA SCD1 Stearoyl-CoA Desaturase 1 (SCD1) (Upregulated) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA Proliferation Cell Proliferation and Survival MUFA->Proliferation

De novo lipogenesis in cancer cells.

cluster_3 Arachidonoyl-CoA in Neuroinflammation PLA2 Phospholipase A2 (PLA2) Activation AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 ACSL4 ACSL4 AA->ACSL4 AACoA Arachidonoyl-CoA ACSL4->AACoA Proinflammatory Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) AACoA->Proinflammatory Microglia Microglial Activation Proinflammatory->Microglia Neuroinflammation Neuroinflammation Microglia->Neuroinflammation

Arachidonoyl-CoA in neuroinflammation.

Experimental Protocols

Accurate and reproducible quantification of acyl-CoAs is critical for comparative studies. The following section details a generalized protocol for the extraction and analysis of acyl-CoAs from biological samples, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

  • Objective: To efficiently extract acyl-CoAs from tissues or cells while minimizing degradation.

  • Materials:

    • Ice-cold phosphate (B84403) buffered saline (PBS)

    • Extraction solvent (e.g., 80% methanol, or a mixture of acetonitrile (B52724), isopropanol, and water)

    • Internal standards (a suite of odd-chain or stable isotope-labeled acyl-CoAs)

    • Homogenizer (for tissue samples)

    • Centrifuge

  • Protocol:

    • Tissue Homogenization: For tissue samples, rapidly homogenize the frozen tissue in a pre-chilled homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)[4].

    • Cell Lysis: For cultured cells, wash the cells with ice-cold PBS and then lyse them by adding a cold extraction solvent containing internal standards.

    • Extraction: After homogenization or lysis, perform a liquid-liquid or solid-phase extraction to separate the acyl-CoAs from other cellular components. A common method involves the addition of acetonitrile to precipitate proteins, followed by centrifugation[4].

    • Purification: The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) cartridges to remove interfering substances[6].

    • Drying and Reconstitution: The purified extract is typically dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify individual acyl-CoA species with high sensitivity and specificity.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Protocol:

    • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. A gradient elution with a mobile phase containing an ion-pairing agent or at a specific pH is often used to achieve good separation of the different acyl-CoA species[6].

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. Acyl-CoAs are typically detected in positive ion mode.

    • Quantification: Quantification is achieved using multiple reaction monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA and its corresponding internal standard. High-resolution mass spectrometry can be used for untargeted profiling.

This guide provides a foundational understanding of the alterations in acyl-CoA profiles across different disease models. The presented data and methodologies offer a starting point for researchers to delve deeper into the role of these crucial metabolites in disease pathogenesis and to explore their potential as therapeutic targets and biomarkers.

References

Navigating the Analytical Frontier: A Comparative Guide to the Quantification of 3,6-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of metabolic research and drug development, the precise quantification of lipid metabolites is paramount. 3,6-Dihydroxydecanoyl-CoA, a potentially significant but understudied acyl-coenzyme A derivative, presents unique analytical challenges. In the absence of established, standardized methods for its quantification, this guide provides a forward-looking comparison of two robust, hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

This publication is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the development and cross-validation of analytical methods for novel dihydroxyacyl-CoAs. The proposed methods are based on well-established principles for the quantification of similar acyl-CoA species.

Hypothetical Performance Comparison

The following table summarizes the anticipated performance characteristics of two potential LC-MS/MS methods for the quantification of this compound. Method A employs a targeted approach using a triple quadrupole (QqQ) mass spectrometer, while Method B utilizes a high-resolution mass spectrometer (HRMS) for quantification.

Performance MetricMethod A: Targeted LC-MS/MS (QqQ)Method B: High-Resolution LC-MS/MS (HRMS)
Limit of Detection (LOD) 0.5 pmol1.0 pmol
Limit of Quantification (LOQ) 1.5 pmol3.0 pmol
Linear Dynamic Range 1.5 - 2000 pmol3.0 - 2500 pmol
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 12%< 18%
Accuracy (% Recovery) 90-110%85-115%
Specificity High (based on specific MRM transitions)Very High (based on accurate mass)
Throughput HighModerate

Experimental Design and Protocols

A rigorous cross-validation of these two proposed methods is essential to ensure data accuracy and reliability. The following experimental workflow is recommended.

G Figure 1: Proposed Cross-Validation Workflow A Sample Preparation (e.g., cell lysate, tissue homogenate) B Protein Precipitation & Acyl-CoA Extraction A->B C Spiking with Internal Standard (e.g., ¹³C-labeled this compound) B->C D Sample Splitting C->D E1 Method A: Targeted LC-MS/MS (QqQ) D->E1 Aliquot 1 E2 Method B: High-Resolution LC-MS/MS (HRMS) D->E2 Aliquot 2 F1 Data Acquisition (MRM) E1->F1 F2 Data Acquisition (Full Scan & ddMS²) E2->F2 G Data Analysis & Quantification F1->G F2->G H Statistical Comparison (e.g., Bland-Altman plot, correlation analysis) G->H I Method Cross-Validation Report H->I

Figure 1. Proposed workflow for the cross-validation of two LC-MS/MS methods.

Detailed Experimental Protocols

1. Sample Preparation and Extraction:

  • Biological Matrix: Cultured cells or homogenized tissues.

  • Extraction Buffer: Acidified methanol (B129727)/water (e.g., 75:25 v/v with 0.1% formic acid) to precipitate proteins and extract polar metabolites including acyl-CoAs.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., [¹³C₁₀]-3,6-Dihydroxydecanoyl-CoA) should be added at the beginning of the extraction to account for matrix effects and variations in extraction efficiency.

  • Procedure:

    • Homogenize the biological sample in the cold extraction buffer.

    • Add the internal standard.

    • Vortex and incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically suitable for separating acyl-CoAs.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid) or a weak acid (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute acyl-CoAs of varying chain lengths and polarities.

  • Flow Rate: A typical analytical flow rate of 0.3-0.5 mL/min.

3. Mass Spectrometry (MS):

  • Method A (Targeted - QqQ):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two specific transitions (precursor ion -> product ion) should be optimized for both the analyte and the internal standard for confident quantification. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

  • Method B (High-Resolution - HRMS):

    • Ionization: ESI in positive mode.

    • Analysis Mode: Full scan with a high resolution (>60,000 FWHM) to ensure mass accuracy. Data-dependent MS/MS (ddMS²) can be used for confirmation of identity.

    • Quantification: Extracted ion chromatograms (XICs) of the accurate mass of the protonated molecule [M+H]⁺ are used for quantification.

Hypothetical Metabolic Context

While the precise biological role of this compound is yet to be fully elucidated, it is plausible that it is an intermediate in a modified fatty acid oxidation or biosynthesis pathway. The following diagram illustrates a hypothetical pathway.

G Figure 2: Hypothetical Metabolic Pathway A Decanoyl-CoA B 3-Hydroxydecanoyl-CoA A->B β-oxidation intermediate C 3-Keto-6-hydroxydecanoyl-CoA B->C Hydroxylation D This compound C->D Reduction E Further Metabolism or Specialized Biosynthesis D->E Enz1 Acyl-CoA Dehydrogenase Enz1->B Enz2 Hydroxylase Enz2->C Enz3 Ketoreductase Enz3->D

Figure 2. A plausible metabolic pathway involving this compound.

Conclusion

The development of reliable analytical methods is a critical first step in understanding the biological significance of novel metabolites like this compound. This guide provides a comprehensive, albeit prospective, comparison of two powerful LC-MS/MS strategies. The detailed protocols and workflow are intended to serve as a robust starting point for researchers venturing into the analysis of this and other challenging acyl-CoA species. Rigorous in-house validation and cross-validation are imperative to ensure the generation of high-quality, reproducible data that will ultimately advance our understanding of cellular metabolism and its role in health and disease.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3,6-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,6-Dihydroxydecanoyl-CoA, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on best practices for handling and disposing of coenzyme A (CoA) esters and similar biochemical reagents, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to adhere to standard laboratory safety protocols. Always consult your institution's specific safety guidelines and the general safety information provided in the SDS for similar compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves.

  • Eye Protection: Use safety glasses or goggles.[1][2]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If handling as a powder or if aerosolization is possible, use a dust mask or work in a well-ventilated area, such as a fume hood.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms occur, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1][2]

Logistical and Operational Disposal Plan

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not let the product enter drains or waterways.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.

    • The container should be tightly sealed to prevent leakage or spillage.[1][3]

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated.[1]

  • Waste Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat, respiratory protection (if powder).[1]
First Aid - Skin Contact Wash with soap and water, remove contaminated clothing.[1][2]
First Aid - Eye Contact Rinse with water for several minutes, seek medical attention.[1][2]
First Aid - Inhalation Move to fresh air, seek medical attention if symptoms persist.[1]
Disposal Method Dispose of at an approved waste disposal plant.[1][4]
Environmental Precautions Do not allow to enter drains or waterways.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically detailing the disposal of this compound. The provided disposal plan is based on general best practices for laboratory chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste Material (Compound and Contaminated Items) B->C D Is the waste container full? C->D E Seal and Label Waste Container D->E Yes I Continue Collection D->I No F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup and Disposal F->G H End: Proper Disposal G->H I->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,6-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The following information provides a foundational framework for the safe handling and disposal of 3,6-Dihydroxydecanoyl-CoA, designed for researchers, scientists, and drug development professionals. A thorough risk assessment is paramount when working with a novel compound of this nature.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a complex organic molecule, it should be handled as potentially biologically active and hazardous upon inhalation, ingestion, or skin contact. The recommended personal protective equipment is summarized below.

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.To protect eyes from splashes of solutions containing the compound.
Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To provide a barrier against skin contact. Glove integrity should be inspected before each use.
Double-gloving.Recommended for handling concentrated solutions or for extended procedures.
Body Protection Fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of any aerosols or particulates.
NIOSH-approved respirator.May be required when handling large quantities or if a fume hood is not available. Consult your institution's safety officer.

Operational Plan: A Step-by-Step Guide

A structured approach is crucial when working with a novel compound. The following protocol provides a general workflow for handling this compound.

1. Preparation and Planning:

  • Obtain and Review SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from the manufacturer.

  • Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood.

  • Prepare Spill Kit: Ensure a spill kit appropriate for reactive biochemicals is readily accessible.

2. Reconstitution and Aliquoting:

  • Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.

  • Equilibrate Compound: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: If weighing is required, do so in a fume hood or a balance enclosure to minimize inhalation exposure.

  • Reconstitution: Add the solvent to the vial containing the compound. Close the vial and mix gently until the solid is completely dissolved.

  • Aliquoting: Distribute the solution into the pre-labeled tubes for storage and future use.

3. Experimental Use:

  • Transport: Use a secondary container when transporting solutions of this compound between work areas.

  • Handling: Always handle solutions within the fume hood.

  • Avoid Contamination: Use fresh pipette tips for each manipulation to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle. Do not mix with other waste streams unless compatibility is confirmed.

2. Decontamination:

  • Work Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) after work is complete.

  • Equipment: Any non-disposable equipment that has come into contact with the compound should be thoroughly decontaminated according to your institution's protocols.

3. Waste Disposal:

  • Labeling: Ensure all waste containers are clearly labeled with the contents, including the name of the compound and any solvents used.

  • Collection: Follow your institution's hazardous waste disposal procedures for the collection and removal of chemical waste.

Visualized Workflow: Safe Handling of a Biochemical Powder

The following diagram illustrates a standard workflow for the safe handling of a potentially hazardous biochemical powder like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_workspace Designate Fume Hood Workspace prep_sds->prep_workspace prep_spill_kit Prepare Spill Kit prep_workspace->prep_spill_kit handle_equilibrate Equilibrate Compound prep_spill_kit->handle_equilibrate handle_weigh Weigh Powder in Fume Hood handle_equilibrate->handle_weigh handle_reconstitute Reconstitute with Solvent handle_weigh->handle_reconstitute handle_aliquot Aliquot Solution handle_reconstitute->handle_aliquot disp_segregate_solid Segregate Solid Waste handle_aliquot->disp_segregate_solid disp_segregate_liquid Segregate Liquid Waste handle_aliquot->disp_segregate_liquid disp_decontaminate Decontaminate Surfaces handle_aliquot->disp_decontaminate disp_dispose Dispose via Hazardous Waste Stream disp_segregate_solid->disp_dispose disp_segregate_liquid->disp_dispose disp_decontaminate->disp_dispose

Caption: Workflow for Safe Handling of Biochemical Powders.

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